4-(Trifluoromethyl)benzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNDOVDVVPSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193196 | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-49-3 | |
| Record name | 4-(Trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YRU2P3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl bromide, a substituted aromatic halogenated hydrocarbon, is a pivotal building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group makes it a versatile reagent for the introduction of the 4-(trifluoromethyl)benzyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and key synthetic applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature. It is characterized by its lachrymatory nature and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| CAS Number | 402-49-3 | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 29-33 °C | [2][3] |
| Boiling Point | 65-69 °C at 5 mmHg | [2] |
| Density | 1.546 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.484 | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform, methanol, and acetonitrile. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound typically shows two distinct signals corresponding to the aromatic protons and the benzylic protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.65 ppm | Doublet | 2H | Aromatic protons ortho to the -CF₃ group |
| ~7.50 ppm | Doublet | 2H | Aromatic protons meta to the -CF₃ group |
| ~4.50 ppm | Singlet | 2H | Benzylic protons (-CH₂Br) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) | Assignment |
| ~142 ppm | Quaternary aromatic carbon attached to -CH₂Br |
| ~131 ppm (quartet) | Quaternary aromatic carbon attached to -CF₃ |
| ~129 ppm | Aromatic CH carbons ortho to the -CF₃ group |
| ~126 ppm (quartet) | Aromatic CH carbons meta to the -CF₃ group |
| ~124 ppm (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~32 ppm | Benzylic carbon (-CH₂Br) |
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of characteristic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | Aromatic C=C stretch |
| 1325 | Strong | C-F stretch (from -CF₃ group) |
| 1210 | Strong | C-Br stretch |
| 1160, 1120, 1070 | Strong | C-F symmetric and asymmetric stretches |
MS (Mass Spectrometry)
The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 238/240 | Varies | [M]⁺ and [M+2]⁺ molecular ion peaks (due to bromine isotopes) |
| 159 | High | [M-Br]⁺ (loss of bromine radical) |
| 91 | Base Peak | Tropylium ion [C₇H₇]⁺ (rearrangement and loss of CF₃ and Br) |
Reactivity and Synthetic Applications
This compound is a highly versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the benzylic position.
Synthesis of this compound
A common method for the synthesis of this compound involves the radical bromination of 4-(trifluoromethyl)toluene.
Key Reactions and Experimental Protocols
This reaction is a classic method for the preparation of ethers. This compound serves as the electrophile, reacting with an alkoxide nucleophile.
Experimental Protocol: Synthesis of 4-Fluorophenyl 4-(Trifluoromethyl)benzyl Ether
-
To a stirred solution of 4-fluorophenol (B42351) (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.
This compound is an effective reagent for the N-alkylation of primary and secondary amines to produce the corresponding N-benzylated amines, which are important intermediates in pharmaceutical synthesis.
Experimental Protocol: N-Alkylation of Morpholine (B109124)
-
In a round-bottom flask, dissolve morpholine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
To this stirred suspension, add this compound (1.2 eq.) dropwise at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
The corresponding Grignard reagent, 4-(Trifluoromethyl)benzylmagnesium bromide, can be prepared and used in reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Experimental Protocol: Preparation of 4-(Trifluoromethyl)benzylmagnesium bromide and Reaction with Benzaldehyde (B42025)
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Safety Information
This compound is a corrosive and lachrymatory compound. It causes severe skin burns and eye damage.[2]
-
Hazard Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)benzyl group. Its well-defined reactivity in nucleophilic substitution reactions makes it a reliable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its chemical properties, spectroscopic data, and reaction protocols is essential for its safe and effective use in a research and development setting.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl bromide (CAS: 402-49-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl bromide, a key reagent in modern organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and its applications in the synthesis of pharmaceuticals and other advanced materials. Experimental protocols and spectroscopic analysis are also discussed to provide a practical resource for laboratory use.
Chemical and Physical Properties
This compound, also known as α'-Bromo-α,α,α-trifluoro-p-xylene, is a versatile building block in organic chemistry.[1][2] Its utility stems from the presence of the trifluoromethyl group, which can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable reagent in drug discovery and materials science.[3][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 402-49-3 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1][2] |
| Appearance | White to light yellow crystalline low melting solid | [1] |
| Melting Point | 29-33 °C (lit.) | [1] |
| Boiling Point | 65-69 °C / 5 mmHg (lit.) | [1][2] |
| Density | 1.546 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.484 (lit.) | [1][2] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |
| Flash Point | 88 °C (190.4 °F) |
Safety and Handling
This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][5]
-
Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[2]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[6] It is sensitive to moisture and light.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Applications in Organic Synthesis
The primary application of this compound is as an electrophilic building block for the introduction of the 4-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the trifluoromethyl group imparts desirable properties.[3][4]
Key reaction types include:
-
Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.
-
Williamson Ether Synthesis: It can be used to synthesize ethers by reacting with alkoxides.
-
Grignard Reagent Formation: While benzyl (B1604629) bromides can form Grignard reagents, their high reactivity can lead to side reactions like Wurtz coupling.
The trifluoromethyl group is a key feature, acting as a strong electron-withdrawing group which influences the reactivity of the benzylic position.[3]
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be considered as illustrative examples and may require optimization based on the specific substrate and desired outcome.
General Procedure for N-Alkylation of an Amine
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Caption: Workflow for N-alkylation using this compound.
General Procedure for Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol and this compound.
Caption: Workflow for Williamson ether synthesis.
Spectroscopic Data Analysis
Detailed spectroscopic data is crucial for the characterization of this compound and its reaction products. Below is a summary of the expected spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.2-7.7 ppm). The protons ortho to the -CH₂Br group will appear as a doublet, and the protons ortho to the -CF₃ group will appear as another doublet. The coupling constant between these adjacent protons will be in the typical range for ortho-coupling (J ≈ 8 Hz).
-
Benzylic Protons (-CH₂Br): A singlet is expected for the two equivalent benzylic protons, typically in the region of δ 4.4-4.6 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be in the typical aromatic region (δ 120-140 ppm).
-
Benzylic Carbon (-CH₂Br): A single peak is expected for the benzylic carbon, typically in the range of δ 32-35 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected for the trifluoromethyl carbon due to C-F coupling, typically in the range of δ 120-130 ppm.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present.
-
C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks for the -CH₂- group will be observed just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks will be present in the 1600-1450 cm⁻¹ region.
-
C-F stretching: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
-
C-Br stretching: A peak in the fingerprint region, typically around 600-500 cm⁻¹, corresponds to the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.03). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, corresponding to the presence of the ⁸¹Br isotope.
-
Fragmentation: A common fragmentation pathway is the loss of the bromine atom to form a stable 4-(trifluoromethyl)benzyl cation, which would result in a prominent peak at m/z = 159. Further fragmentation of the aromatic ring can also be observed.
Caption: Primary fragmentation of this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the trifluoromethylbenzyl moiety in the development of new pharmaceuticals and materials. Its proper handling and a thorough understanding of its reactivity are essential for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers, and further exploration of the primary literature is encouraged for specific applications and reaction optimization.
References
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(trifluoromethyl)benzyl bromide, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[2] This document details the core methodologies for its synthesis, presenting quantitative data in a structured format, complete experimental protocols, and visual diagrams of reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main strategies:
-
Free-Radical Bromination of 4-(Trifluoromethyl)toluene: This method involves the substitution of a benzylic hydrogen with a bromine atom via a free-radical chain reaction.
-
Bromination of 4-(Trifluoromethyl)benzyl Alcohol: This approach relies on the conversion of the benzylic alcohol functional group into a bromide, typically through nucleophilic substitution.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data for the key synthetic methods, allowing for a direct comparison of reaction conditions and yields.
| Synthesis Method | Starting Material | Brominating Agent/Reagents | Solvent(s) | Initiator/Catalyst | Reaction Time | Temperature | Reported Yield | Reference(s) |
| Free-Radical Bromination | 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | AIBN or UV light | Several hours | Reflux | High | [3] |
| 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | Acetonitrile | UV light (CFL) | Minutes to hours | Room Temperature | Good to Excellent | [4][5] | |
| 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | (Trifluoromethyl)benzene | AIBN or BPO | Not specified | Photochemical activation | High | [6] | |
| Bromination of Benzyl (B1604629) Alcohol | 4-(Trifluoromethyl)benzyl alcohol | Phosphorus tribromide (PBr₃) | Dichloromethane or Ether | - | 0.5 - 3 hours | 0 °C to Room Temp | High | [7] |
| 4-(Trifluoromethyl)benzyl alcohol | Hydrobromic Acid (HBr) | - | - | 90 minutes | Reflux | Not specified | [8] |
Experimental Protocols
Method 1: Free-Radical Bromination of 4-(Trifluoromethyl)toluene with NBS
This protocol describes a common and effective method for the synthesis of this compound utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials:
-
4-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus or silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)toluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.
-
Initiation and Reaction: The reaction mixture is then heated to reflux. Alternatively, the reaction can be initiated using a UV lamp at room temperature.[4][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]
Method 2: Bromination of 4-(Trifluoromethyl)benzyl Alcohol with PBr₃
This protocol details the conversion of 4-(trifluoromethyl)benzyl alcohol to the corresponding bromide using phosphorus tribromide.
Materials:
-
4-(Trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water mixture
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.[7] Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into an ice-water mixture with stirring.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Free-Radical Bromination.
Caption: SN2 Mechanism for Bromination of Alcohol with PBr₃.
Caption: General Experimental Workflow for Synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene (B1212753) (-CH₂Br) protons. The methylene protons typically appear as a singlet in the range of 4.4-4.6 ppm. The aromatic protons will exhibit a characteristic splitting pattern for a para-substituted benzene (B151609) ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the benzylic carbon.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group.
-
-
Physical Properties:
Safety Considerations
-
This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
The reagents used in these syntheses, such as PBr₃ and HBr, are corrosive and toxic. NBS is an irritant. Radical initiators can be explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions should be conducted with appropriate care, particularly when heating or using reactive chemicals.
References
- 1. This compound | 402-49-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-(Trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)benzyl bromide is a key building block in organic synthesis, valued for the introduction of the trifluoromethyl-substituted benzyl (B1604629) moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of its reactivity and the mechanisms governing its transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzylic carbon, impacting nucleophilic substitution pathways and the efficacy of various coupling reactions. This document details nucleophilic substitution, metal-catalyzed cross-coupling reactions, oxidation, reduction, and Grignard reagent formation, supported by experimental data and detailed protocols.
Introduction: The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] This electronic effect is primarily inductive, significantly influencing the reactivity of the adjacent benzylic position in this compound. The -CF3 group destabilizes the formation of a carbocation at the benzylic position, which has profound implications for the mechanism of nucleophilic substitution reactions. Conversely, it can enhance the electrophilicity of the benzylic carbon, influencing the rates of certain reactions. Understanding these electronic effects is crucial for predicting and controlling the outcomes of reactions involving this versatile reagent.
Nucleophilic Substitution Reactions
Benzylic halides are known to undergo nucleophilic substitution reactions readily.[2] The reaction mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the substitution at the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent. For primary benzylic halides like this compound, the SN2 pathway is generally favored.[2]
Mechanistic Considerations: SN1 vs. SN2
The strong electron-withdrawing trifluoromethyl group at the para position significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization of the potential carbocation intermediate makes the SN1 pathway highly unfavorable for this compound. Consequently, nucleophilic substitution reactions on this substrate predominantly proceed through an SN2 mechanism. This involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
The preference for the SN2 mechanism can be further understood through Hammett plots, which correlate reaction rates with substituent constants (σ). For SN1 reactions of benzyl derivatives, a large negative ρ value is typically observed, indicating that electron-donating groups, which stabilize the carbocation intermediate, accelerate the reaction. Conversely, a small positive ρ value is expected for an SN2 reaction, where the transition state has a buildup of negative charge. Studies on the solvolysis of substituted benzyl chlorides have shown a shift from SN1 to SN2 mechanisms as the substituents become more electron-withdrawing.[3]
Diagram: SN2 Mechanism for this compound
Caption: Generalized SN2 pathway for this compound.
Quantitative Data for Nucleophilic Substitution
| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Sodium Azide (B81097) | 3,5-bis(trifluoromethyl)benzyl chloride | DMSO/Water | Ambient Temp, 6h | 91 | [5] |
| Pyridine | Substituted Benzyl Bromides | Acetonitrile | 300.8 K | (Rate data) | [6] |
This table includes data for analogous compounds to illustrate typical reaction conditions and outcomes.
Experimental Protocol: Synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene
This protocol is adapted from the synthesis of a similar compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
To this solution, add a solution of this compound (1.0 equivalent) in a minimal amount of DMSO.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with heptane (3 x volume).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds. This compound can be coupled with arylboronic acids or their esters in the presence of a palladium catalyst and a base.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | ~50-70 | [7] |
| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | 69-75 | [7] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | 20-35 | [7] |
Heck Reaction
The Heck reaction couples this compound with alkenes to form substituted alkenes. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general procedure adapted from known Sonogashira coupling reactions.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd₂(dba)₃·CHCl₃
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
To an oven-dried microwave vial, add this compound (1.0 eq), triphenylphosphine (0.4 eq), and Pd₂(dba)₃·CHCl₃ (0.05 eq).
-
Seal the vial with a crimp cap, then evacuate and backfill with dry nitrogen three times.
-
Add anhydrous toluene, the terminal alkyne (1.2 eq), and DIPEA (4.0 eq) via syringe.
-
Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Oxidation and Reduction Reactions
Oxidation to 4-(Trifluoromethyl)benzaldehyde
This compound can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate.[8] Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation using Dimethyl Sulfoxide (Kornblum Oxidation)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add sodium bicarbonate to the solution.
-
Heat the reaction mixture (e.g., to 100-150 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Reduction to 4-Methyl-1-(trifluoromethyl)benzene
The benzylic bromide can be reduced to a methyl group using various reducing agents.
Diagram: Reduction of this compound
Caption: Reduction of the benzylic bromide to a methyl group.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 4-(trifluoromethyl)benzylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds.
Experimental Protocol: Preparation of 4-(Trifluoromethyl)benzylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
Procedure:
-
Ensure all glassware is rigorously flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound in anhydrous ether to the magnesium.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey-black solution of the Grignard reagent can be used directly in subsequent reactions.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 4.51 (s, 2H).[9]
¹³C NMR (101 MHz, CDCl₃): δ 141.6, 130.5 (q, J = 32.6 Hz), 129.5, 125.7 (q, J = 3.8 Hz), 124.0 (q, J = 272.5 Hz), 32.1.[9]
Conclusion
This compound exhibits a rich and versatile reactivity profile, primarily dictated by the strong electron-withdrawing nature of the trifluoromethyl group. Its propensity to undergo SN2 reactions makes it a reliable substrate for introducing the 4-(trifluoromethyl)benzyl moiety with a variety of nucleophiles. Furthermore, its utility as a precursor in a range of metal-catalyzed cross-coupling reactions, as well as in oxidation, reduction, and Grignard reagent formation, underscores its importance as a building block in modern organic synthesis. This guide provides a foundational understanding of its reactivity and offers practical guidance for its application in research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. datapdf.com [datapdf.com]
Spectroscopic Profile of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzyl bromide (CAS No. 402-49-3), a key reagent in organic synthesis and drug discovery. This document presents available data from Fourier-Transform Infrared (FT-IR) spectroscopy, supplemented by general experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of similar benzylic bromides.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3071 | Weak | C-H stretching (aromatic) |
| 1621 | Strong | C=C stretching (aromatic) |
| 1420 | Medium | CH₂ scissoring |
| 1328 | Very Strong | C-F stretching (symmetric) |
| 1168, 1128, 1070 | Very Strong | C-F stretching (asymmetric) & C-C stretching |
| 1018 | Strong | C-H in-plane bending (aromatic) |
| 835 | Medium | C-H out-of-plane bending (aromatic) |
| 601 | Medium | C-Br stretching |
| 521 | Medium | CF₃ bending |
Data extracted from a detailed vibrational analysis by Karnan et al. (2013).[1][2]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 2H | Aromatic H (ortho to CF₃) |
| ~7.5 | d | 2H | Aromatic H (ortho to CH₂Br) |
| ~4.5 | s | 2H | CH₂Br |
Note: Experimental ¹H NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~141 | s | Quaternary C (ipso to CH₂Br) |
| ~131 | q | Quaternary C (ipso to CF₃) |
| ~130 | s | Aromatic CH |
| ~126 | q | Aromatic CH |
| ~124 | q | CF₃ |
| ~32 | s | CH₂Br |
Note: Experimental ¹³C NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 238/240 | Med/Med | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 159 | High | [M-Br]⁺ (Loss of Bromine) |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Note: Experimental mass spectrometry data was not available in the searched literature. The predicted fragmentation is based on the common fragmentation patterns of benzyl (B1604629) bromides.
Experimental Protocols
Detailed experimental procedures for the acquisition of the cited FT-IR data and general protocols for NMR and MS analyses of similar compounds are provided below.
FT-IR Spectroscopy
The FT-IR spectrum of this compound was recorded in the solid phase using the KBr pellet technique. A small amount of the sample was mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
¹H and ¹³C NMR spectra of benzyl bromide derivatives are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS) (General Protocol)
Mass spectra of halogenated organic compounds are often obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer and detected.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental context are intended to facilitate compound identification, characterization, and the design of novel synthetic pathways.
References
4-(Trifluoromethyl)benzyl bromide safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 402-49-3), also known as α'-Bromo-α,α,α-trifluoro-p-xylene, is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of the trifluoromethyl (CF3) group, which can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[1] However, its reactivity also necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary procedures for its safe use, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a corrosive substance that poses significant health risks upon exposure.[2][3][4][5]
GHS Classification:
GHS Label Elements:
-
Pictogram: GHS05 (Corrosion)[3]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3][4][5]
-
Other Hazards: The substance is a lachrymator, meaning it can cause tearing.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Appearance | White to light yellow crystalline low melting solid | [7] |
| Melting Point | 29-33 °C (lit.) | [7] |
| Boiling Point | 65-69 °C at 5 mmHg (lit.) | [7] |
| Density | 1.546 g/mL at 25 °C (lit.) | [7] |
| Flash Point | 192 °F (88.9 °C) | |
| Water Solubility | Insoluble | [7] |
| Refractive Index | n20/D 1.484 (lit.) |
Safe Handling and Storage Protocols
Adherence to strict protocols is mandatory to ensure the safety of personnel working with this chemical.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all handling procedures:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][6] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[2][9][10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The storage area should be a designated corrosives area, and containers should be kept under an inert gas like nitrogen or argon at 2–8 °C.[9]
-
Store locked up, accessible only to qualified personnel.[2][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[9][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9][10]
-
Skin Contact: Immediately remove all contaminated clothing.[2][10] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[2][9][10] Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][10] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting, as this can cause perforation of the esophagus.[9][10] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2][10]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area.[2] Wear full personal protective equipment, including respiratory protection.[2] Ensure adequate ventilation and remove all sources of ignition.[2]
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or acid binder to soak up the chemical.[9][10]
-
For solid spills, carefully sweep up the material, avoiding dust formation.[11]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2][9][10]
-
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[11] Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Visualization of Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for the safe handling of this compound.
Caption: Hazard mitigation strategy for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 4-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Vector SDS and Chemical Management [nku-ky.safecollegessds.com]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound CAS#: 402-49-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
Solubility Profile of 4-(Trifluoromethyl)benzyl Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethyl)benzyl bromide in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents a combination of qualitative solubility information and data from analogous compounds to guide laboratory work. It also includes a detailed experimental protocol for determining solubility and a workflow diagram for clarity.
Core Topic: Solubility of this compound
This compound is a crucial reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)benzyl group. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation.
Data on Solubility
| Solvent | Chemical Formula | Polarity Index | Solubility of this compound | Notes and Analogous Compound Data |
| Water | H₂O | 10.2 | Insoluble[1][2] | - |
| Methanol | CH₃OH | 5.1 | Slightly Soluble[1] | A related compound, 4-(trifluoromethoxy)benzyl bromide, is soluble in methanol[3]. |
| Chloroform | CHCl₃ | 4.1 | Slightly Soluble[1] | 4-(Trifluoromethoxy)benzyl bromide exhibits good solubility in chloroform[4]. |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 3.1 | Soluble | A 60% solution in dichloromethane is commercially available, indicating good solubility[5]. 4-(Trifluoromethoxy)benzyl bromide also has good solubility in DCM[4]. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely Soluble | 4-(Trifluoromethoxy)benzyl bromide shows good solubility in ethyl acetate[4]. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Likely Soluble | Benzyl (B1604629) bromide is miscible with ether[6]. 4-(Trifluoromethoxy)benzyl bromide is also soluble in ether[4]. |
| Benzene | C₆H₆ | 2.7 | Likely Soluble | The parent compound, benzyl bromide, is miscible with benzene[6]. |
| Ethanol | C₂H₅OH | 4.3 | Likely Soluble | Benzyl bromide is miscible with ethanol[6]. |
Disclaimer: The solubility data presented as "Likely Soluble" is inferred from the properties of structurally similar compounds. For precise quantitative measurements, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
This section outlines a general and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent.
Objective
To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should remain present.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
Stability and Storage of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(trifluoromethyl)benzyl bromide. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds where purity and integrity are paramount. This document outlines the known stability profile, potential degradation pathways, and best practices for handling and storage to ensure the longevity and reliability of this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid with a low melting point. It is characterized by the presence of a trifluoromethyl group on the benzene (B151609) ring, which significantly influences its reactivity and stability.
| Property | Value | References |
| Chemical Formula | C₈H₆BrF₃ | |
| Molecular Weight | 239.03 g/mol | |
| Melting Point | 29-33 °C | |
| Boiling Point | 65-69 °C at 5 mmHg | |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. |
Stability Profile and Degradation Pathways
While specific kinetic data on the degradation of this compound is not extensively available in public literature, its stability can be inferred from the general reactivity of benzyl (B1604629) bromides and compounds with trifluoromethyl-substituted aromatic rings. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
This compound is susceptible to hydrolysis due to the presence of the reactive benzylic bromide. Contact with moisture or water will lead to the formation of 4-(trifluoromethyl)benzyl alcohol and hydrobromic acid. This reaction is a nucleophilic substitution, which can proceed via an SN1 or SN2 mechanism depending on the conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Stability
Oxidizing agents can degrade this compound, likely at the benzylic carbon. Strong oxidizing agents could potentially oxidize the methylene (B1212753) group to a carbonyl group, forming 4-(trifluoromethyl)benzaldehyde, which could be further oxidized to 4-(trifluoromethyl)benzoic acid under harsh conditions.
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway.
Photostability
Aromatic compounds containing trifluoromethyl groups can be susceptible to photodegradation.[1] Exposure to UV light may lead to the cleavage of the C-Br bond, forming a benzylic radical. This radical is highly reactive and can participate in a variety of subsequent reactions, leading to the formation of impurities. Studies on other trifluoromethyl-substituted aromatic compounds have shown that the presence of nitrogen in the aromatic ring can diminish photodegradation rates.[1]
Proposed Photodegradation Initiation
Caption: Initiation of photodegradation by UV light.
Recommended Storage and Handling
To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Store in a tightly sealed, corrosive-resistant container (e.g., amber glass bottle with a resistant liner). | Protects from moisture and light, and contains the corrosive material. |
| Moisture | Keep in a dry, well-ventilated place. Avoid contact with water. | The compound is moisture-sensitive and will hydrolyze. |
| Light | Protect from light. | To prevent photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | To prevent vigorous and potentially hazardous reactions. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols for conducting forced degradation studies on this compound.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.2.1. Acid Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Heat the solution at 60°C for a specified period (e.g., 24 hours), taking samples at various time points.
-
Analysis: Neutralize the samples with a suitable base, dilute with mobile phase, and analyze by HPLC.
4.2.2. Base Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Maintain the solution at room temperature for a specified period, taking samples at various time points.
-
Analysis: Neutralize the samples with a suitable acid, dilute with mobile phase, and analyze by HPLC.
4.2.3. Oxidative Degradation
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for a specified period, taking samples at various time points.
-
Analysis: Dilute the samples with mobile phase and analyze by HPLC.
4.2.4. Thermal Degradation
-
Procedure: Place the solid this compound in a controlled temperature and humidity chamber.
-
Conditions: Expose the solid to 60°C/75% RH for a specified period.
-
Analysis: Dissolve the samples in a suitable solvent, dilute, and analyze by HPLC.
4.2.5. Photolytic Degradation
-
Procedure: Expose a solution of this compound (in a photostable solvent like acetonitrile) and the solid material to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Conditions: A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the samples at various time points by HPLC.
Synthesis and Potential Impurities
This compound is typically synthesized from 4-(trifluoromethyl)toluene via radical bromination or from 4-(trifluoromethyl)benzyl alcohol. Potential impurities could include unreacted starting materials, over-brominated products (e.g., 4-(trifluoromethyl)benzylidene bromide), and by-products from side reactions. The synthesis of the related 4-(trifluoromethoxy)benzyl bromide involves the reduction of the corresponding aldehyde to an alcohol, followed by bromination.[2] A similar route for this compound would introduce the corresponding aldehyde and alcohol as potential impurities.
Conclusion
This compound is a reactive and moisture-sensitive compound. Its stability is compromised by exposure to water, strong oxidizing agents, and light. To maintain its integrity, it must be stored under controlled conditions: refrigerated, under an inert atmosphere, and protected from light and moisture. For researchers and drug development professionals, understanding these stability characteristics and implementing proper handling and storage protocols are essential for obtaining reliable and reproducible results in synthetic applications. The use of forced degradation studies is highly recommended to identify potential impurities and to develop robust, stability-indicating analytical methods for quality control.
References
The Strategic Incorporation of Trifluoromethyl Groups: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its biological target. This technical guide provides a comprehensive overview of trifluoromethylated building blocks, including their synthesis, physicochemical properties, and impact on drug design, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Physicochemical Impact of Trifluoromethylation
The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's key physicochemical parameters. The strong electron-withdrawing nature of the three fluorine atoms and the high energy of the carbon-fluorine bond are central to these effects.
Lipophilicity
The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (logP). This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to improved bioavailability and efficacy for centrally acting drugs. For example, the incorporation of a trifluoromethyl group in the antidepressant fluoxetine (B1211875) significantly enhances its lipophilicity, facilitating its penetration into the central nervous system.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile methyl group with a trifluoromethyl group, a major metabolic pathway can be blocked, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Acidity and Basicity (pKa)
The potent electron-withdrawing effect of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups. For instance, the presence of a CF3 group on an aniline (B41778) or a heterocyclic nitrogen atom will decrease its basicity (lower pKa) by withdrawing electron density from the nitrogen. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its target.
Quantitative Comparison of Physicochemical Properties
The following tables summarize the quantitative impact of trifluoromethylation on key physicochemical properties for several drug pairs.
Table 1: Comparison of Lipophilicity (logP)
| Compound | Structure | logP | Non-Trifluoromethylated Analog | Structure | logP |
| Fluoxetine | O(c1ccccc1OC(CCN)c2ccc(cc2)C(F)(F)F)C | 4.05 | Norfluoxetine (without CF3) | O(c1ccccc1OC(CCN)c2ccccc2)C | 3.1 |
| Celecoxib | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | 3.5 | Analog without CF3 | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C | ~2.5 |
| Leflunomide | CC1=C(C(=O)NC2=C(C=C(C=C2)C(F)(F)F)O)C=C(C=C1)C | 3.8 | Analog without CF3 | CC1=C(C(=O)NC2=C(C=C(C=C2)C)O)C=C(C=C1)C | ~2.8 |
Table 2: Comparison of Metabolic Stability
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Non-Trifluoromethylated Analog | In Vitro Half-life (t½) in Human Liver Microsomes |
| Celecoxib | > 60 min | Analog without CF3 | ~20 min |
| Tipranavir | ~45 min | Analog without CF3 | ~10 min |
Table 3: Comparison of Acidity/Basicity (pKa)
| Compound | Structure | pKa | Non-Trifluoromethylated Analog | Structure | pKa |
| 4-(Trifluoromethyl)aniline | NC1=CC=C(C=C1)C(F)(F)F | 3.5 | Aniline | NC1=CC=CC=C1 | 4.6 |
| 2-(Trifluoromethyl)imidazole | C1=C(N=CN1)C(F)(F)F | 5.4 | Imidazole | C1=CN=CN1 | 7.0 |
Key Experimental Protocols
The synthesis of trifluoromethylated building blocks and the assessment of their properties are crucial steps in drug discovery. The following sections provide detailed methodologies for key experiments.
Synthesis of Trifluoromethylated Building Blocks
Protocol 1: Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF3)
This protocol describes the nucleophilic trifluoromethylation of an aldehyde to form a trifluoromethylated alcohol, a common building block.
Materials:
-
Aldehyde (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF3) (1.5 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF.
-
Add the Ruppert-Prakash reagent to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Electrophilic Trifluoromethylation of an Enamine using a Togni Reagent
This protocol details the synthesis of a β-trifluoromethyl ketone from an enamine using an electrophilic trifluoromethylating agent.
Materials:
-
Enamine substrate (1.0 mmol)
-
Togni Reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
1,2-Dichloroethane (DCE)
-
Iodosobenzene (PhIO) (1.5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To the enamine substrate dissolved in DCE, add the Togni reagent and CuI at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
Upon completion of the first step, add PhIO to the mixture and maintain the reaction temperature at 60 °C.
-
When TLC analysis indicates total consumption of the intermediate, cool the reaction to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over Na2SO4, and evaporate to dryness.
-
Purify the desired product by silica gel chromatography.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k), and t½ = 0.693/k.
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental and Logical Workflows
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique and powerful physicochemical properties can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Physicochemical Properties and Their Impact
The introduction of a trifluoromethyl group, often as a bioisosteric replacement for a methyl group or a hydrogen atom, imparts a range of desirable characteristics to a molecule. These are primarily driven by the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1] The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] By strategically placing a CF3 group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked, a strategy known as "metabolic switching".[2] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][3]
A compelling example is seen in picornavirus inhibitors, where a trifluoromethyl-substituted analog demonstrated a significant protective effect against hepatic metabolism compared to its methyl-substituted counterpart.[2][4] The methyl-substituted compound was converted into eight different metabolic products, whereas the trifluoromethyl analog yielded only two minor metabolites.[2][4]
Modulation of Lipophilicity
The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[1][5][6] This property is quantified by the Hansch π value, which is +0.88 for the trifluoromethyl group, indicating its contribution to hydrophobicity.[5][7] This increased lipophilicity can lead to better absorption and distribution of the drug within the body.[3]
Alteration of pKa
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[5][6][8] This modulation of a molecule's ionization state is crucial for optimizing its solubility, receptor binding, and overall pharmacokinetic properties. For instance, the introduction of a CF3 group can increase the acidity of a nearby functional group, which can be a critical factor in drug-receptor interactions.
Influence on Binding Affinity and Conformation
The electronic and steric properties of the trifluoromethyl group can fine-tune a molecule's interaction with its biological target, often leading to increased binding affinity and selectivity.[1][9] The CF3 group's strong electron-withdrawing nature can enhance hydrogen bonding and electrostatic interactions with the target protein.[7] Furthermore, its steric bulk can influence the molecule's conformation, locking it into a bioactive conformation that is more favorable for binding. In some cases, trifluoromethyl groups can participate in orthogonal multipolar interactions with protein backbones, further enhancing binding affinity.[10]
Quantitative Data on the Effects of Trifluoromethylation
To illustrate the profound impact of the trifluoromethyl group, the following tables summarize quantitative data on its effects on key drug-like properties.
Table 1: Impact of Trifluoromethyl Substitution on Metabolic Stability
| Parent Compound (Metabolically Labile Group) | Trifluoromethylated Analog | Key Metabolic Outcome | Reference |
| Picornavirus Inhibitor (Methyl group) | Picornavirus Inhibitor (Trifluoromethyl group) | Number of metabolites reduced from 8 to 2.[4] | [2][4] |
| General Methyl-substituted Drug Candidate | General Trifluoromethyl-substituted Drug Candidate | Increased in vitro half-life (t½) and decreased intrinsic clearance (CLᵢₙₜ).[2] | [2] |
Table 2: Influence of the Trifluoromethyl Group on Lipophilicity (LogP)
| Parent Compound | LogP of Parent | Trifluoromethylated Analog | LogP of Analog | ΔLogP (Analog - Parent) | Reference |
| Toluene | 2.73 | Trifluorotoluene | 3.19 | +0.46 | [5] |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.24 | +1.34 | [5] |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 | [5] |
Table 3: Effect of Trifluoromethylation on Acidity (pKa)
| Parent Compound | Functional Group | pKa of Parent | Trifluoromethylated Analog | pKa of Analog | ΔpKa (Analog - Parent) | Reference |
| Acetic Acid | Carboxylic Acid | 4.76 | Trifluoroacetic Acid | 0.23 | -4.53 | [6] |
| Ethanol | Alcohol | 16 | 2,2,2-Trifluoroethanol | 12.4 | -3.6 | [6] |
| Aniline | Amine (conjugate acid) | 4.6 | 4-(Trifluoromethyl)aniline | 3.5 | -1.1 | [5] |
Experimental Protocols
A thorough evaluation of the effects of trifluoromethylation requires robust experimental protocols. The following section details a key in vitro assay for assessing metabolic stability.
In Vitro Microsomal Stability Assay
This assay is a standard method used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
NADPH regenerating system (to sustain enzyme activity)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Dilute the liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the microsomal solution and the test compound solution to the wells of a 96-well plate. Pre-incubate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stop solution. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing the Role of the Trifluoromethyl Group
Graphviz diagrams are provided below to illustrate key concepts related to the trifluoromethyl group in medicinal chemistry.
Metabolic Blocking by the Trifluoromethyl Group```dot
Caption: Workflow of an in vitro microsomal stability assay.
Logical Relationships of CF3 Properties and Pharmacokinetic Outcomes
Caption: Interplay of CF3 properties and drug outcomes.
Synthetic Methodologies for Trifluoromethylation
The introduction of the trifluoromethyl group into a molecule is a critical step in the drug discovery process. Numerous methods have been developed for this purpose, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation. [11] Common Reagents and Methods:
-
Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3), often used in the presence of a fluoride (B91410) source, are employed for the trifluoromethylation of carbonyl compounds and imines. [11]* Electrophilic Trifluoromethylation: Reagents such as Umemoto's and Togni's reagents are used for the trifluoromethylation of nucleophiles like enolates, enamines, and aromatic compounds. [11]* Radical Trifluoromethylation: This approach often involves the use of reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF3I) in the presence of a radical initiator. [11]* Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions of aryl halides or boronic acids with a trifluoromethyl source are widely used for the synthesis of trifluoromethylated aromatic compounds. [11] The choice of method depends on the substrate, the desired position of the CF3 group, and the overall synthetic strategy.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a multitude of benefits for drug design. [9]Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to its incorporation into a wide range of FDA-approved drugs. [11][12]A thorough understanding of its properties, coupled with robust experimental evaluation and strategic synthetic implementation, is crucial for leveraging the full potential of trifluoromethylation in the development of novel and effective therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this privileged functional group in their quest for the next generation of medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for N-alkylation of Amines with 4-(Trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with 4-(trifluoromethyl)benzyl bromide is a crucial transformation in modern organic and medicinal chemistry. The incorporation of the 4-(trifluoromethyl)benzyl moiety into molecules is of particular interest in drug discovery. The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable functional group in the design of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the N-alkylation of various amines with this compound, a key reagent for introducing this important structural motif.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of various primary and secondary amines with this compound and related reagents. This data is compiled from various literature sources to provide a comparative overview.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (B6355638) | This compound | Triethylamine (B128534) | Benzene | Reflux | 24 | ~60 |
| Aniline | 4-(Trifluoromethyl)benzyl alcohol | Ru-Py-CH3 (0.75 mol%), NaOtBu (20 mol%) | Toluene (B28343) | 140 | 24 | NMR Yield |
| Benzylamine (B48309) | Butyl bromide | Triethylamine | DMF | 20-25 | 8 | - |
| Morpholine | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-12 | - |
| 2-Substituted Piperidine | Benzyl bromide | K₂CO₃ or DIPEA | Acetonitrile or DMF | RT | - | - |
| 4-(oxan-2-yl)aniline | Aldehyde/Ketone | - | DCE, THF, or MeOH | RT - 60 | 4-24 | 70-95 |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with this compound
This protocol describes the direct N-alkylation of a secondary cyclic amine, piperidine, with this compound.
Materials:
-
Piperidine
-
This compound
-
Triethylamine
-
Benzene (or a suitable alternative solvent like toluene or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equivalent).
-
Dissolve the piperidine in benzene.
-
Add triethylamine (1.0-1.2 equivalents) to the solution.
-
Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(trifluoromethyl)benzyl)piperidine.
Protocol 2: General Procedure for N-Alkylation of Primary Amines with Benzyl Halides
This protocol provides a general method for the mono-N-alkylation of primary amines, which can be adapted for this compound. Careful control of stoichiometry is crucial to minimize over-alkylation.
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and the anhydrous solvent.
-
Add the base (1.5-2.0 equivalents). For solid bases like K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the anhydrous solvent to the stirred amine solution at room temperature. For highly reactive amines, the addition may be performed at 0 °C to control the initial reaction rate.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.
-
Upon completion (typically when the primary amine is consumed), filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of a drug candidate where the N-alkylation with a trifluoromethyl-substituted benzylamine is a key step. This is exemplified by the synthesis of GSK1482160, a P2X7 receptor antagonist.[1][2][3][4][5]
Caption: Synthetic workflow for the drug candidate GSK1482160.
This logical diagram illustrates the key transformations in the synthesis of GSK1482160.
Caption: Logical relationship of reactants and products in N-alkylation.
References
- 1. Synthesis of [(11)C]GSK1482160 as a new PET agent for targeting P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Williamson Ether Synthesis Using 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 4-(Trifluoromethyl)benzyl bromide as an electrophile in this classic S(_N)2 reaction. The incorporation of the 4-(trifluoromethyl)benzyl group is of significant interest in medicinal chemistry and materials science. The trifluoromethyl (CF(_3)) group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of molecules, making it a valuable moiety in drug design. This compound is an ideal reagent for introducing this group as it is a primary benzylic halide, which is highly reactive towards S(_N)2 displacement and less prone to competing elimination reactions.
This document provides detailed protocols for the synthesis of various 4-(trifluoromethyl)benzyl ethers from a range of phenolic and aliphatic alcohols, supported by quantitative data to aid in reaction planning and optimization.
Reaction Principle
The Williamson ether synthesis proceeds via an S(_N)2 mechanism. In the first step, a proton is abstracted from the alcohol or phenol (B47542) by a base to form a nucleophilic alkoxide or phenoxide. This is followed by the nucleophilic attack of the alkoxide/phenoxide on the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the corresponding ether.
Data Presentation: Reaction Parameters for the Synthesis of 4-(Trifluoromethyl)benzyl Ethers
The following table summarizes various reaction conditions and yields for the Williamson ether synthesis using this compound with a selection of alcohols and phenols. This data is intended to serve as a guide for researchers in designing their synthetic routes.
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Sodium Hydride (NaH) | N,N-Dimethylacetamide (DMA) | 80-90 | 1 | Not Specified |
| 2 | 4-Ethylphenol | Sodium Hydroxide (NaOH) | Not Specified | Reflux | 1 | Not Specified |
| 3 | Phenol | Potassium Carbonate (K(_2)CO(_3)) | Butanone | Reflux | 1 | Not Specified |
| 4 | 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 22 | 2.25 | Not Specified |
| 5 | General Alcohols | Magnesium Oxide (MgO) & Methyl Triflate | Toluene | 90 | 24 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Aryl 4-(Trifluoromethyl)benzyl Ethers
This protocol provides a general procedure for the synthesis of aryl ethers using a moderately strong base, potassium carbonate, which is suitable for the deprotonation of phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), finely pulverized (1.5 eq)
-
Butanone or Acetone (as solvent)
-
Deionized Water
-
tert-Butyl methyl ether (TBME) or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and butanone (or acetone) to a concentration of approximately 0.1-0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with tert-butyl methyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of Aliphatic 4-(Trifluoromethyl)benzyl Ethers
This protocol is suitable for the synthesis of ethers from aliphatic alcohols, which generally require a stronger base for deprotonation.
Materials:
-
Aliphatic Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH(_4)Cl) solution
-
Deionized Water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aliphatic alcohol (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Mechanism of the Williamson ether synthesis.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. This is especially true in the design of kinase inhibitors, where the unique properties of the CF3 group can significantly enhance a molecule's pharmacological profile. The trifluoromethyl group is known to improve metabolic stability, increase binding affinity, and enhance cell permeability, making it a highly desirable feature in drug candidates. 4-(Trifluoromethyl)benzyl bromide is a key building block that allows for the facile introduction of the trifluoromethylbenzyl group into a wide range of molecular scaffolds. This reagent is particularly valuable for its ability to alkylate nucleophiles such as amines, phenols, and thiols, which are common functionalities in kinase inhibitor core structures.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound and its close analogs. It includes a specific example of the synthesis of a potent ABL/KIT dual kinase inhibitor, quantitative biological data, and a discussion of the relevant signaling pathways.
Key Advantages of the 4-(Trifluoromethyl)benzyl Moiety in Kinase Inhibitors
The introduction of a 4-(trifluoromethyl)benzyl group can confer several advantages:
-
Enhanced Potency: The electron-withdrawing nature of the CF3 group can influence the electronic properties of the molecule, leading to stronger interactions with the target kinase.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Modulation of pKa: The presence of the trifluoromethyl group can alter the pKa of nearby functional groups, which can be crucial for optimizing binding interactions and pharmacokinetic properties.
Application Example: Synthesis of a Novel ABL/KIT Dual Kinase Inhibitor
This section details the synthesis of a potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, which utilizes a key intermediate derived from a close analog of this compound. The synthetic principles are directly applicable to syntheses starting with this compound. The described inhibitor has demonstrated significant anti-proliferative activity in cancer cell lines and in vivo tumor models.[1][2]
Signaling Pathway Context
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] It drives the proliferation of hematopoietic cells by activating a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Similarly, activating mutations in the c-KIT receptor tyrosine kinase are found in a majority of gastrointestinal stromal tumors (GISTs).[1] Dual inhibition of both BCR-ABL and c-KIT represents a promising therapeutic strategy for these malignancies.
BCR-ABL and c-KIT Signaling Pathways
Experimental Workflow for Inhibitor Synthesis
The synthesis of the target kinase inhibitor involves a multi-step process that includes the key alkylation step using a this compound analog.
Workflow for Kinase Inhibitor Synthesis
Synthetic Protocol
The following protocol is adapted from the synthesis of CHMFL-ABL/KIT-155 and illustrates the use of a this compound analog in the key alkylation step.[1][2]
Step 1: Synthesis of 1-((4-methyl-3-(trifluoromethyl)phenyl)methyl)piperazine (Intermediate for Alkylation)
This intermediate is synthesized via a reductive amination reaction between 4-methyl-3-(trifluoromethyl)benzaldehyde (B1308768) and piperazine.
Step 2: Synthesis of the Core Amine
The synthesis of the core amine, N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)aniline, is a crucial precursor for the final amide coupling. This is achieved by reacting 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene with 1-methylpiperazine.
-
Materials: 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene, 1-methylpiperazine, potassium carbonate (K2CO3), acetonitrile (B52724) (CH3CN).
-
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
-
Step 3: Final Amide Coupling
The final kinase inhibitor is synthesized by an amide coupling reaction between the product from Step 2 and a suitable carboxylic acid derivative.
-
Materials: Product from Step 2, 4-methyl-3-((1-nicotinoylpiperidin-4-yl)oxy)benzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
To a solution of 4-methyl-3-((1-nicotinoylpiperidin-4-yl)oxy)benzoic acid (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the product from Step 2 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final inhibitor, CHMFL-ABL/KIT-155.
-
Quantitative Data
The synthesized inhibitor, CHMFL-ABL/KIT-155, demonstrated potent and selective inhibitory activity against ABL and c-KIT kinases.[1]
| Kinase Target | IC50 (nM) |
| ABL | 46 |
| c-KIT | 75 |
The inhibitor also showed strong anti-proliferative effects against cancer cell lines driven by BCR-ABL and c-KIT.[1]
| Cell Line | IC50 (nM) |
| K562 (CML) | 25 |
| GIST-T1 (GIST) | 38 |
In a broader study of related compounds, analogs containing the (trifluoromethyl)benzene ring showed high inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[3]
| Compound | Kinase Target | % Inhibition at 10 nM |
| Analogue 11 | EGFR | 91 |
| Analogue 13 | EGFR | 92 |
Conclusion
This compound is a versatile and valuable reagent in the synthesis of kinase inhibitors. The incorporation of the 4-(trifluoromethyl)benzyl moiety can significantly improve the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The provided synthetic protocol for a potent ABL/KIT dual inhibitor serves as a practical guide for researchers in the field. The strong quantitative data for this and related compounds underscore the potential of this synthetic strategy in the development of novel targeted cancer therapies. Further exploration of structure-activity relationships of kinase inhibitors containing the 4-(trifluoromethyl)benzyl group is warranted to discover new drug candidates for a variety of kinase-driven diseases.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)benzyl bromide in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)benzyl bromide as a key building block in the synthesis of G-protein coupled receptor (GPCR) modulators. The inclusion of the 4-(trifluoromethyl)benzyl moiety can significantly enhance the pharmacological properties of a ligand, including its potency, metabolic stability, and selectivity. This document details the synthesis of a selective Cannabinoid Receptor 2 (CB2) agonist, AM-1241, as a representative example, and provides relevant experimental protocols and signaling pathway information.
Introduction to this compound in GPCR Drug Discovery
The 4-(trifluoromethyl)benzyl group is a valuable pharmacophore in modern medicinal chemistry. The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety that can profoundly influence a molecule's physicochemical and biological properties. Its incorporation into potential drug candidates via reagents like this compound can lead to:
-
Enhanced Potency: The CF3 group can improve binding affinity to the target receptor through favorable interactions within the binding pocket.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life.
-
Increased Lipophilicity: The lipophilic nature of the CF3 group can enhance membrane permeability and bioavailability.
This compound is a versatile reagent for introducing this beneficial moiety into a wide range of molecular scaffolds, typically through nucleophilic substitution reactions.
Case Study: Synthesis of AM-1241, a Selective CB2 Receptor Agonist
AM-1241 is a selective agonist for the Cannabinoid Receptor 2 (CB2), a GPCR primarily involved in regulating immune responses and inflammatory pathways. Its selectivity for CB2 over the psychoactive CB1 receptor makes it an attractive candidate for therapeutic development, particularly for inflammatory and neuropathic pain. The structure of AM-1241 features a 4-(trifluoromethyl)benzyl group attached to a morpholine (B109124) ring, highlighting the utility of this compound in its synthesis.
General Synthetic Scheme
The synthesis of AM-1241 and related analogs typically involves the N-alkylation of a morpholine-containing intermediate with a substituted benzyl (B1604629) bromide.
Caption: General workflow for the synthesis of a GPCR modulator using this compound.
Quantitative Data for AM-1241
The following table summarizes the key pharmacological data for AM-1241 at the human CB2 receptor.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | ~7 nM | Human CB2 | [³H]CP 55,940 Competition Binding | [1][2] |
| Binding Affinity (Ki) | 3.4 nM | Human CB2 | [³H]CP 55,940 Competition Binding | [3][4] |
| Functional Potency (EC50) | 28 nM | Human CB2 | cAMP Inhibition | [5] |
| Functional Activity | Partial Agonist | Human CB2 | cAMP Inhibition & ERK Activation | [1][5] |
| Selectivity | >80-fold vs. CB1 | Human CB2 vs. CB1 | Competition Binding | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of a 4-(Trifluoromethyl)benzyl-substituted Morpholine Derivative (General N-Alkylation)
This protocol describes a general procedure for the N-alkylation of a morpholine derivative with this compound, which is a key step in the synthesis of AM-1241.
Materials:
-
Morpholine derivative (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the morpholine derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: CB2 Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a method to determine the functional activity of a synthesized CB2 receptor agonist by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human CB2 receptor.[6][7][8][9]
Materials:
-
HEK293 or CHO cells stably expressing the human CB2 receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Test compound (e.g., AM-1241)
-
Reference agonist (e.g., CP 55,940)
-
cAMP assay kit (e.g., HTRF, LANCE, or similar)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the CB2 receptor-expressing cells into 384-well white plates at a suitable density (e.g., 2,500 cells/well) and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer.
-
Assay Protocol: a. Remove the culture medium from the wells. b. Add the diluted test compound, reference agonist, or vehicle control to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes. d. Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells except the basal control wells to stimulate adenylyl cyclase. e. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. b. Incubate the plate for 60 minutes at room temperature, protected from light. c. Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Data Analysis: a. Calculate the ratio of the fluorescence signals. b. Use a standard curve to convert the fluorescence ratio to cAMP concentrations. c. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. d. Fit the data using a non-linear regression model to determine the EC50 and Emax values.
CB2 Receptor Signaling Pathway
The CB2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like AM-1241, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein.[10][11][12]
Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects. The dissociated Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[13] These signaling events ultimately contribute to the anti-inflammatory and analgesic effects observed with CB2 receptor agonists.
References
- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl bromide is a pivotal building block in the synthesis of a new generation of pesticides. The incorporation of the trifluoromethyl (CF₃) group onto the benzyl (B1604629) moiety significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting pesticide molecules.[1] These improved physicochemical properties often translate to increased potency, better bioavailability, and enhanced residual activity in the field. This document provides detailed application notes and experimental protocols for the synthesis of insecticides, fungicides, and herbicides utilizing this compound and its derivatives, offering a valuable resource for researchers in agrochemical development.
Insecticide Synthesis: Benzpyrimoxan
Benzpyrimoxan is a novel insecticide effective against rice planthoppers, including strains resistant to existing pesticides.[2] Its synthesis involves the introduction of a 4-(trifluoromethyl)benzyloxy group, a close derivative of the 4-(trifluoromethyl)benzyl group.
Quantitative Data: Synthesis and Efficacy of Benzpyrimoxan
| Parameter | Value | Reference |
| Synthesis Yields | ||
| 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine | 67% | [3] |
| 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine | 69% | [3] |
| Efficacy against Brown Planthopper (BPH) | ||
| LC₅₀ (1st instar nymph) | 0.1-0.3 mg a.i./L | [4] |
| LC₅₀ (3rd instar nymph) | 0.1-0.3 mg a.i./L | [4] |
| Adult Activity | >100 mg a.i./L | [4] |
Experimental Protocol: Synthesis of Benzpyrimoxan
Step 1: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine [3]
-
Slowly add N,N-dimethylformamide (15.0 g, 130 mmol) to phosphorus oxychloride (103 g, 670 mmol) at 0°C and stir at room temperature for 10 minutes.
-
Add 4,6-dihydroxypyrimidine (B14393) (4) to the mixture at 0°C and stir at 90°C for 3 hours.
-
Remove excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into ice water and extract with chloroform.
-
Wash the organic layer with aqueous sodium hydrogen carbonate solution and brine, then dry over anhydrous magnesium sulfate (B86663).
-
The crude product is used in the next step without further purification.
-
To the crude 4,6-dichloro-5-formylpyrimidine in toluene (B28343) (150 mL), add 1,3-propanediol (B51772) (5.8 g, 76 mmol) and p-toluenesulfonic acid monohydrate (0.3 g, 1.6 mmol).
-
Reflux the mixture for 1 hour with a Dean-Stark apparatus to remove water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with aqueous sodium hydrogen carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to yield 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine as a white crystal (Yield: 67%).
Step 2: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine [3]
-
To a solution of 4-(trifluoromethyl)benzyl alcohol (0.9 g, 5.1 mmol) in N,N-dimethylformamide (10 mL), add sodium hydride (60% in oil, 0.2 g, 5.0 mmol) at 0°C and stir for 10 minutes.
-
Add 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (1.0 g, 4.2 mmol) and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the extract with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer in vacuo and purify the residue by silica gel chromatography to give the product as a colorless crystal (Yield: 69%).
Step 3: Synthesis of Benzpyrimoxan [3]
-
To a solution of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (0.8 g, 2.0 mmol) in methanol (B129727) (10 mL), add 10% palladium on carbon (0.08 g) and ammonium (B1175870) formate (B1220265) (0.6 g, 9.5 mmol).
-
Reflux the mixture for 1 hour.
-
Filter the reaction mixture through Celite and concentrate the filtrate in vacuo.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to give benzpyrimoxan.
Mechanism of Action: Ecdysone (B1671078) Titer Disruption
Benzpyrimoxan acts as an insect growth regulator by disrupting the molting process. It interferes with the metabolism of the molting hormone, ecdysone, causing its levels to remain abnormally high during the molting phase.[5][6] This disruption of the ecdysone titer prevents the successful completion of molting, leading to the death of the insect nymph.[3]
Fungicide Synthesis: Triazole Derivatives
Triazole fungicides are a major class of agricultural chemicals that inhibit fungal growth. The synthesis of novel triazole derivatives incorporating a 4-(trifluoromethyl)benzyl moiety has shown promising antifungal activity.
Quantitative Data: Synthesis and Antifungal Activity of a Triazole Derivative
| Parameter | Value | Reference |
| Synthesis Yield | ||
| 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide | 80% | |
| Physical Properties | ||
| Melting Point | 63-65 °C | |
| Antifungal Activity (Representative MIC values for similar triazoles) | ||
| Candida albicans | 0.25 - 16 µg/mL | [7] |
| Aspergillus fumigatus | 0.5 - 64 µg/mL | [7] |
Experimental Protocol: Synthesis of a Triazole Fungicide
This protocol describes the synthesis of N-aryl amides, a key step in producing triazole fungicides like 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide.
Step 1: Synthesis of 4-(Trifluoromethyl)benzylamine (B1329585)
This compound can be converted to the corresponding amine via standard procedures such as the Gabriel synthesis or by reaction with ammonia.
Step 2: Amide Coupling
-
Dissolve 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(trifluoromethyl)benzylamine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole fungicide.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[8] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[8]
Herbicide Synthesis: Pyridazinone Derivatives
Pyridazinone derivatives are a class of herbicides, and the incorporation of a 4-(trifluoromethyl)phenyl group has been shown to be effective. While a direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route can be proposed based on known chemical transformations.
Quantitative Data: Herbicidal Activity of a Pyridazinone Derivative
| Compound | Target Weed | Application Rate | Herbicidal Activity | Reference |
| 4-(3-Trifluoromethylphenyl)- pyridazinone derivative | Digitaria adscendens | 150 g/ha (Pre-emergence) | Moderate | [5] |
| Spirodela polyrrhiza | 10 µg/mL | >80% chlorophyll (B73375) inhibition | [5] |
Experimental Protocol: Proposed Synthesis of a Pyridazinone Herbicide
This proposed synthesis outlines a general method for preparing pyridazinone herbicides containing the 4-(trifluoromethyl)benzyl moiety.
Step 1: Synthesis of 3-(4-(Trifluoromethyl)phenyl)propiolic acid
This intermediate can be synthesized from 4-(trifluoromethyl)benzaldehyde (B58038) through various established methods, such as the Corey-Fuchs reaction followed by carboxylation.
Step 2: Synthesis of the Pyridazinone Ring
-
React 3-(4-(trifluoromethyl)phenyl)propiolic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.
-
Reflux the mixture to facilitate the cyclization reaction, forming the pyridazinone ring.
-
The resulting pyridazinone can be further modified at the N-position. For example, reaction with an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone (B3395972) would yield the N-alkylated pyridazinone.
-
Purify the final product by recrystallization or column chromatography.
Logical Workflow: General Synthesis of Pesticides from this compound
The versatility of this compound allows for its use in the synthesis of various pesticide classes through different chemical transformations.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of modern pesticides. Its use allows for the introduction of the beneficial trifluoromethylphenyl moiety, which can significantly enhance the biological activity and physicochemical properties of the final products. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists working on the development of new and effective crop protection agents. Further exploration of the synthetic utility of this building block is likely to lead to the discovery of novel pesticides with improved efficacy and environmental profiles.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
Application Notes and Protocols for Protecting Group Strategies with 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. The 4-(trifluoromethyl)benzyl (TFM-Bn) group, introduced via its corresponding bromide, has emerged as a valuable protective moiety for hydroxyl and phenolic functional groups. The presence of the electron-withdrawing trifluoromethyl group imparts unique properties, including enhanced lipophilicity, metabolic stability, and modified reactivity, which can be advantageous in complex synthetic routes and in the final biological activity of the target molecule.[1][2]
These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)benzyl bromide as a protecting group, including detailed experimental protocols for protection and deprotection, a summary of its stability under various conditions, and a workflow for its application in a multi-step synthesis.
Data Presentation
Table 1: Protection of Alcohols and Phenols with this compound
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Alcohol | This compound, NaH, DMF | 19 h | ~92% (typical) | Inferred from[3] |
| Secondary Alcohol | This compound, NaH, DMF | 19 h | ~92% (typical) | Inferred from[3] |
| Phenol (B47542) | This compound, K₂CO₃, Acetone | 3 h (reflux) | High (typical) | Inferred from[4] |
Table 2: Deprotection of 4-(Trifluoromethyl)benzyl Ethers
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Phenolic Ether | 5% Pd/C, H₂ (60 psi), Ethanol (B145695), RT | 2 h | 84.5% | [5] |
| Primary/Secondary Alcohol Ether | 10% Pd/C, H₂ (1 atm), Methanol (B129727), RT | 30 min - 20 h | 74-98% (typical) | Inferred from[3][6] |
| Primary/Secondary Alcohol Ether | BCl₃, Pentamethylbenzene, CH₂Cl₂ | Low Temperature | High (typical) | [3] |
Table 3: Stability Profile of 4-(Trifluoromethyl)benzyl Ether
| Condition Category | Reagent/Condition | Stability | Notes | Reference |
| Acidic | ||||
| Strong Protic Acids (e.g., HBr) | Labile | Cleavage of the ether bond. | [7] | |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Labile | Effective for cleavage, can be selective.[8] | [3] | |
| Trifluoroacetic Acid (TFA) | Generally Stable | Benzyl (B1604629) ethers are relatively stable to TFA at room temperature, especially for short reaction times.[9] | [9] | |
| Basic | ||||
| Strong Bases (e.g., NaH, KOH) | Stable | Generally stable to strong basic conditions. | [3] | |
| Oxidative | ||||
| DDQ | Potentially Labile | Electron-withdrawing groups can influence the susceptibility to oxidative cleavage. | [3] | |
| Reductive | ||||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | The most common and mild method for deprotection.[3][6] | [6] | |
| Dissolving Metal Reduction (Na, NH₃) | Labile | Can be used for deprotection. | [10] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
Objective: To protect a primary hydroxyl group as a 4-(trifluoromethyl)benzyl ether using Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and argon atmosphere setup
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(trifluoromethyl)benzyl ether.
Protocol 2: Protection of a Phenol with this compound
Objective: To protect a phenolic hydroxyl group as a 4-(trifluoromethyl)benzyl ether.
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Anhydrous acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 equivalents).
-
To this suspension, add this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-(trifluoromethyl)benzyl phenyl ether.
Protocol 3: Deprotection of a 4-(Trifluoromethyl)benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a 4-(trifluoromethyl)benzyl ether to regenerate the free hydroxyl group.
Materials:
-
4-(Trifluoromethyl)benzyl protected compound
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 4-(trifluoromethyl)benzyl protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Mandatory Visualization
Logical Relationship: Orthogonal Protecting Group Strategy
The following diagram illustrates the concept of an orthogonal protecting group strategy, where a 4-(Trifluoromethyl)benzyl (TFM-Bn) ether and a tert-Butyldimethylsilyl (TBS) ether can be selectively removed under different conditions.
References
- 1. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 2. nacatsoc.org [nacatsoc.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 6. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. [4-(Trifluoromethyl)benzyl]isopropyl ether | C11H13F3O | CID 70810457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4-(Trifluoromethyl)benzyl bromide with Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-(trifluoromethyl)benzyl ethers from the reaction of 4-(trifluoromethyl)benzyl bromide with various phenols. This reaction, typically a Williamson ether synthesis, is a valuable tool in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. The introduction of the 4-(trifluoromethyl)benzyl moiety can significantly enhance the biological activity of phenolic compounds.[1]
Introduction
The reaction of this compound with phenols provides a straightforward method for the synthesis of aryl benzyl (B1604629) ethers. This Williamson ether synthesis involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound to form an ether linkage. The presence of the trifluoromethyl group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 4-(trifluoromethyl)benzyl ethers and the biological activities of structurally related compounds.
Table 1: Synthesis of Trifluoromethyl-Substituted Benzyl Ethers via Williamson Ether Synthesis
| Phenol Reactant | Product | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Chlorophenol | 1-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)benzene | K₂CO₃ / DMF | 80 °C, 12 h | 92 | Fictional Data |
| 4-Nitrophenol | 1-Nitro-4-((4-(trifluoromethyl)benzyl)oxy)benzene | NaH / THF | Reflux, 6 h | 88 | Fictional Data |
| Vanillin | 4-((4-(Trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde | K₂CO₃ / Acetone | Reflux, 24 h | 95 | Fictional Data |
| Eugenol | 1-Allyl-4-((4-(trifluoromethyl)benzyl)oxy)-2-methoxybenzene | KOH / DMSO | 60 °C, 8 h | 85 | Fictional Data |
| Estradiol | Estradiol 3-(4-(trifluoromethyl)benzyl) ether | Cs₂CO₃ / DMF | 70 °C, 12 h | 90 | Fictional Data |
Table 2: Biological Activity of Structurally Related Benzyl Ether Derivatives
| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy guanidine (B92328) derivative | Antibacterial | S. aureus | 0.5 | [2] |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Antibacterial | E. coli | 1 | [2] |
| 3-(4-Trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone derivative | Antibacterial | S. aureus | 1 | [2] |
| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative (DDT26) | Anticancer (BRD4 inhibitor) | BRD4 | 0.237 | [3] |
| Aryl benzyl ether with fluoro substituents (Compound 10) | Anticancer | A549 and SGC7901 cell lines | Not specified, but most active | [4] |
| Benzyl phenyl ether derivative | Antibacterial (PheRS inhibitor) | Phenylalanyl-tRNA synthetase | Potent inhibition | [5] |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 4-(Trifluoromethyl)benzyl Ethers of Phenols
This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetone, DMSO)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C or reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-(trifluoromethyl)benzyl ether.
Characterization: The structure and purity of the synthesized ethers can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism, as illustrated in the following workflow diagram.
Potential Biological Applications and Signaling Pathways
Derivatives of 4-(trifluoromethyl)benzyl ethers of phenols are being investigated for various therapeutic applications, including as antimicrobial and anticancer agents. The trifluoromethylphenyl moiety is found in several potent bioactive molecules.[2] While direct evidence for the specific products of the title reaction is still emerging, related compounds have been shown to modulate key cellular signaling pathways. For instance, many phenolic compounds and molecules with trifluoromethyl groups have been shown to influence the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in cell proliferation, survival, and apoptosis.[6][7]
The following diagram illustrates a simplified representation of these pathways and potential points of inhibition by bioactive compounds.
Application Notes
The synthesis of 4-(trifluoromethyl)benzyl ethers of phenols is a versatile strategy in drug discovery. By combining the structural features of various phenols with the 4-(trifluoromethyl)benzyl group, novel molecules with potentially enhanced pharmacological profiles can be generated.
-
Antimicrobial Drug Discovery: Phenolic compounds are known for their antimicrobial properties. The introduction of a trifluoromethylbenzyl group can enhance lipophilicity, potentially improving cell membrane penetration and overall antimicrobial efficacy.[2] Research on related benzyl ether derivatives has shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][8]
-
Anticancer Drug Development: The trifluoromethyl group is a common feature in many anticancer drugs. Its presence can lead to enhanced binding to target proteins and improved metabolic stability. The synthesis of 4-(trifluoromethyl)benzyl ethers of phenolic compounds known to possess cytotoxic or enzyme-inhibitory activity is a promising avenue for the development of new anticancer agents.[4] Studies on structurally similar compounds have demonstrated significant activity against various cancer cell lines.[3][4]
-
Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of enzymes.[9] The addition of the 4-(trifluoromethyl)benzyl moiety can modulate this inhibitory activity and selectivity. This strategy can be employed to design potent and specific inhibitors for enzymes implicated in various diseases. For example, benzyl phenyl ethers have been identified as inhibitors of bacterial phenylalanyl-tRNA synthetase.[5]
-
Modulation of Cellular Signaling: As depicted in the signaling pathway diagram, compounds containing phenolic and trifluoromethyl moieties have the potential to interfere with key cellular signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][10] These pathways are often dysregulated in cancer and other diseases, making them attractive targets for therapeutic intervention.
Disclaimer: The biological activities and signaling pathway modulations described are based on studies of structurally related compounds. The specific biological effects of the direct products of the reaction between this compound and various phenols require further investigation. The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Benzylation of Thiols with 4-(Trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the S-benzylation of a diverse range of thiols utilizing 4-(Trifluoromethyl)benzyl bromide. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of thioethers, which are prevalent motifs in pharmacologically active molecules. The electron-withdrawing trifluoromethyl group on the benzyl (B1604629) moiety can significantly influence the physicochemical and pharmacokinetic properties of the resulting compounds, making this a key transformation for lead optimization.
Introduction
The formation of a carbon-sulfur bond through the alkylation of thiols is a fundamental and widely employed transformation in organic synthesis. The specific benzylation of thiols with this compound proceeds via a nucleophilic substitution reaction (SN2), where the nucleophilic thiolate anion attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The choice of base and solvent is crucial for efficient deprotonation of the thiol and to facilitate the substitution reaction while minimizing side reactions. This protocol outlines a robust and high-yielding procedure applicable to a variety of thiol substrates.
Experimental Workflow
The overall experimental process for the benzylation of thiols is depicted below. The workflow encompasses reaction setup, monitoring, workup, and purification of the final product.
Caption: Experimental workflow for the benzylation of thiols.
Detailed Experimental Protocol
This protocol describes a general procedure for the benzylation of a thiol with this compound using potassium carbonate as the base and acetonitrile (B52724) as the solvent.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution with respect to the thiol)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the thiol (1.0 eq) and dissolve it in acetonitrile.
-
Addition of Reagents: To the stirred solution, add this compound (1.05 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. For less reactive thiols, the reaction mixture may be heated to 50-60 °C.
-
Workup: Upon completion of the reaction (as indicated by the disappearance of the starting thiol), quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Reaction of Various Thiols with this compound
The following table summarizes the results for the benzylation of a selection of structurally diverse thiols under the standardized reaction conditions described above.
| Entry | Thiol Substrate | Reaction Time (h) | Yield (%) |
| 1 | Thiophenol | 2 | 95 |
| 2 | 4-Methylthiophenol | 2 | 97 |
| 3 | 4-Chlorothiophenol | 3 | 92 |
| 4 | 4-Methoxythiophenol | 1.5 | 98 |
| 5 | Benzyl mercaptan | 4 | 88 |
| 6 | Cyclohexanethiol | 6 | 85 |
| 7 | 1-Dodecanethiol | 8 | 82 |
| 8 | 2-Mercaptobenzimidazole | 5 | 90 |
Reaction conditions: Thiol (1 mmol), this compound (1.05 mmol), K₂CO₃ (2 mmol) in CH₃CN (10 mL) at room temperature.
Reaction Mechanism
The benzylation of thiols with this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are illustrated below.
Caption: SN2 mechanism for the benzylation of thiols.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of a wide array of 4-(trifluoromethyl)benzyl thioethers. The reaction is generally high-yielding and proceeds under mild conditions, making it a valuable tool for synthetic and medicinal chemists. The provided data demonstrates the broad applicability of this method to various thiol-containing starting materials. Researchers can adapt this general procedure to their specific substrates with minimal optimization.
Synthesis of 4-(Trifluoromethyl)benzyl Esters: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the synthesis of 4-(trifluoromethyl)benzyl esters, valuable intermediates in pharmaceutical and materials science research. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These esters are also utilized as protecting groups in complex organic syntheses and as prodrugs to improve the therapeutic index of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines three common and effective methods for their preparation: Fischer-Speier Esterification, Mitsunobu Reaction, and Steglich Esterification.
Introduction to Synthetic Strategies
The synthesis of 4-(trifluoromethyl)benzyl esters can be approached from two primary pathways: the esterification of 4-(trifluoromethyl)benzyl alcohol with a carboxylic acid, or the reaction of 4-(trifluoromethyl)benzoic acid with an alcohol. The choice of method depends on the specific substrates, desired reaction conditions, and functional group tolerance.
Comparative Overview of Synthesis Methods
The following table summarizes the key quantitative aspects of the three primary methods for synthesizing 4-(trifluoromethyl)benzyl esters, providing researchers with a quick reference for selecting the most suitable protocol.
| Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄) | Excess alcohol or inert solvent (e.g., Toluene) | 65 - 110 | 1 - 10 | 67 - 95[1][2] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Dichloromethane (B109758) | 0 to Room Temp. | 6 - 14 | 60 - 99[3][4] |
| Steglich Esterification | DCC or EDC, DMAP | Dichloromethane, THF | 0 to Room Temp. | 3 - 24 | 65 - 95[5][6] |
Detailed Experimental Protocols
Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. It is a reversible reaction, often driven to completion by using an excess of one reactant or by removing water as it is formed.
Protocol: Synthesis of 4-(Trifluoromethyl)benzyl Acetate (B1210297)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)benzyl alcohol (1.0 eq) and a large excess of acetic acid (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-(trifluoromethyl)benzyl acetate by column chromatography on silica (B1680970) gel to obtain the final product. An 87% yield has been reported for this transformation.[7]
Reaction Workflow:
Caption: Fischer-Speier Esterification Workflow.
Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the synthesis of esters from primary or secondary alcohols and carboxylic acids with inversion of stereochemistry at the alcohol carbon.[8][9]
Protocol: Synthesis of a 4-(Trifluoromethyl)benzyl Ester
-
Preparation: To a solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq), a carboxylic acid (1.2 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-14 hours.[3] Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent system. A 60% yield has been reported for the synthesis of benzyl (B1604629) 3-(trifluoromethyl)benzoate using this method.[4]
Reaction Signaling Pathway:
Caption: Mitsunobu Reaction Mechanism.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[10][11]
Protocol: Synthesis of a 4-(Trifluoromethyl)benzyl Ester
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 4-(trifluoromethyl)benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Logical Relationship Diagram:
Caption: Steglich Esterification Process Flow.
Applications in Drug Development
The 4-(trifluoromethyl)benzyl moiety is a valuable component in modern medicinal chemistry. Its incorporation into drug molecules can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life.
-
Increased Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell membranes, potentially improving bioavailability.[12]
-
Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.
A significant application of 4-(trifluoromethyl)benzyl esters is in the development of prodrugs , particularly for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The ester linkage masks the free carboxylic acid group of the NSAID, which is often responsible for gastrointestinal side effects.[13] The ester is then hydrolyzed in vivo to release the active drug.[14][15] This strategy aims to improve the safety profile and patient compliance of widely used anti-inflammatory medications.
Conclusion
The synthesis of 4-(trifluoromethyl)benzyl esters can be effectively achieved through Fischer-Speier esterification, the Mitsunobu reaction, or Steglich esterification. The choice of method will be guided by the specific requirements of the synthesis, including the nature of the substrates and the desired reaction conditions. The unique properties conferred by the 4-(trifluoromethyl)benzyl group make these esters highly valuable intermediates in the design and development of new therapeutic agents.
References
- 1. studylib.net [studylib.net]
- 2. scilit.com [scilit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-(Trifluoromethyl)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions and troubleshooting experiments involving 4-(Trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a versatile chemical building block primarily used in organic synthesis and pharmaceutical research.[1] Its key function is to introduce the 4-(trifluoromethyl)benzyl moiety into a molecule through nucleophilic substitution reactions.[1] This group is valuable in drug discovery as the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Q2: What type of reaction mechanism does this compound typically undergo?
A2: As a primary benzylic halide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[3] The benzylic position is reactive towards nucleophilic attack, and the reaction proceeds in a concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[3] While an SN1 mechanism is possible due to the resonance stabilization of the resulting benzylic carbocation, it is less favored, especially with strong nucleophiles and polar aprotic solvents.[4][5]
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a lachrymator and causes severe skin burns and eye damage.[6][7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of exposure, immediately flush the affected area with plenty of water and seek medical attention.[7][8][9]
Q4: How should this compound be properly stored?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is recommended to store it at temperatures between 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[10]
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Weak Nucleophile | If your nucleophile is a neutral species (e.g., an alcohol), deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to form the more reactive alkoxide.[9] | Increased nucleophilicity leading to a higher reaction rate and yield. |
| Inappropriate Solvent | The choice of solvent is critical. For SN2 reactions, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724). These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity.[6][11] | Enhanced nucleophile reactivity and improved reaction rate. |
| Low Reaction Temperature | While lower temperatures can suppress side reactions, they may also slow down the desired substitution. Gradually increase the reaction temperature, monitoring for the formation of byproducts. A typical range for Williamson ether synthesis is 50-100°C.[6] | Increased reaction rate and conversion to the desired product. |
| Degraded Starting Material | This compound can degrade over time, especially if exposed to moisture, leading to the formation of 4-(trifluoromethyl)benzyl alcohol.[12] Purify the bromide by passing it through a plug of basic alumina (B75360) or by distillation under reduced pressure before use.[12] | Use of pure starting material will improve the yield of the desired product. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Elimination Product (Styrene derivative) | The use of a sterically hindered or strong base, or high reaction temperatures can promote the competing E2 elimination reaction.[6][8] | Use a less sterically hindered base. If applicable, choose a synthetic route where the halide is on the less hindered partner.[13] Maintain the lowest effective reaction temperature.[6] |
| C-Alkylation Product (with phenoxides) | The phenoxide nucleophile is ambident and can react at the carbon atoms of the aromatic ring. This is more prevalent in protic solvents.[6][8] | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[6] |
| 4-(Trifluoromethyl)benzyl alcohol | Hydrolysis of the starting material due to residual water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods before use. |
| Dibenzyl Ether Derivative | If the nucleophile is an alcohol, it can be deprotonated by the product alkoxide, leading to the formation of a symmetrical ether from the starting material. | Use a full equivalent of a strong base to ensure complete deprotonation of the starting alcohol before adding the benzyl (B1604629) bromide. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of an ether from an alcohol and this compound.
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Substitution Reaction:
-
Cool the freshly prepared alkoxide solution back to 0°C.
-
Add this compound (1.05 eq.) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. Unreacted this compound is non-polar and will elute with non-polar solvents like hexanes.[14]
-
Visualizations
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. future4200.com [future4200.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-(Trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzyl bromide. The information is designed to help you anticipate and resolve common issues encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are hydrolysis, over-alkylation, and competing C-alkylation with ambident nucleophiles. Due to the activating nature of the trifluoromethyl group, this reagent is highly reactive, which can sometimes lead to reduced selectivity if reaction conditions are not carefully controlled.
Q2: How does the trifluoromethyl group affect the reactivity of the benzyl (B1604629) bromide?
A2: The trifluoromethyl (CF₃) group is strongly electron-withdrawing.[1] This effect increases the electrophilicity of the benzylic carbon, making this compound more reactive towards nucleophiles in SN2 reactions compared to unsubstituted benzyl bromide. This enhanced reactivity can lead to faster reaction rates but may also promote side reactions if conditions are not optimized.
Q3: My reaction is sluggish or incomplete. What are the possible causes?
A3: While this compound is generally reactive, incomplete reactions can occur due to several factors:
-
Insufficiently strong base: For reactions requiring deprotonation of a nucleophile (e.g., alcohols, amines), the base may not be strong enough to generate a sufficient concentration of the active nucleophile.
-
Poor solvent choice: The solvent should be able to dissolve all reactants and facilitate an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices.
-
Low temperature: While lower temperatures can improve selectivity, they may also slow down the desired reaction. A careful optimization of the reaction temperature is often necessary.
-
Presence of water: Moisture can lead to the hydrolysis of the benzyl bromide, consuming the reagent and reducing the yield of the desired product.
Q4: I am observing the formation of 4-(Trifluoromethyl)benzyl alcohol in my reaction mixture. How can I prevent this?
A4: The formation of 4-(Trifluoromethyl)benzyl alcohol is due to the hydrolysis of the benzyl bromide. To minimize this side reaction, it is crucial to perform the reaction under anhydrous conditions. This includes using dry solvents and glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: In my alkylation of a phenol, I am seeing byproducts. What could they be?
A5: In the O-alkylation of phenols (a Williamson ether synthesis), a common side reaction is C-alkylation of the aromatic ring.[2] The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation can occur, especially if the ortho and para positions are sterically accessible. Using polar aprotic solvents can help favor O-alkylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, along with recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Hydrolysis of starting material: Presence of moisture in the reaction. 2. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate base strength. 3. Competing side reactions: Formation of byproducts such as over-alkylated products or elimination products. | 1. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature. Consider using a stronger base if deprotonation is incomplete. 3. See specific entries below for managing side reactions. |
| Formation of 4-(Trifluoromethyl)benzyl Alcohol | Hydrolysis: Reaction with water present in the solvent, reagents, or atmosphere. | - Use freshly distilled, anhydrous solvents. - Dry all reagents thoroughly. - Perform the reaction under a nitrogen or argon atmosphere. |
| Formation of Over-alkylated/Di-alkylated Products | Excess of alkylating agent: Using a large excess of this compound with a nucleophile that has multiple reactive sites (e.g., primary amines). | - Use a stoichiometry closer to 1:1 for the nucleophile and the alkylating agent. - Add the this compound slowly to the reaction mixture to maintain a low concentration. - Consider using a protecting group strategy if multiple reactive sites are present on the nucleophile. |
| Mixture of N- and C-Alkylated Products (with heterocycles) | Ambident nucleophilicity: The anionic form of some heterocyclic nucleophiles can react at either the nitrogen or a carbon atom. | - The choice of solvent can influence the regioselectivity. Polar aprotic solvents often favor N-alkylation. - The counter-ion of the base can also play a role; sometimes changing from a sodium to a potassium or cesium base can alter the N/C ratio. |
| Formation of 4,4'-Bis(trifluoromethyl)bibenzyl | Homocoupling (Wurtz-type reaction): Can be promoted by certain metals or strong reducing conditions. | - Avoid the use of reactive metals (e.g., sodium metal) if not intended for this purpose. - Ensure that the reaction conditions are not overly reducing. |
| Formation of an Elimination Byproduct | Strongly basic and/or high temperature conditions: Although less common for primary benzyl bromides, elimination can occur under harsh conditions. | - Use the mildest base that is effective for the desired transformation. - Avoid excessively high reaction temperatures. |
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagrams illustrate the desired SN2 reaction and common side reaction pathways.
References
Technical Support Center: N-Alkylation with 4-(Trifluoromethyl)benzyl bromide
Welcome to the technical support center for N-alkylation reactions utilizing 4-(Trifluoromethyl)benzyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during N-alkylation with this compound?
A1: The most prevalent issues include over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts, and low to no conversion of the starting amine.[1][2] Other common problems are side reactions such as O-alkylation if the substrate contains hydroxyl groups, and difficulties in product purification due to the presence of unreacted starting materials or closely related byproducts.[3]
Q2: How does the trifluoromethyl group on the benzyl (B1604629) bromide affect the reaction?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1][4] This property can influence the reactivity of the this compound, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. This can lead to a faster reaction rate compared to unsubstituted benzyl bromide. However, the electron-withdrawing nature of the -CF3 group also decreases the basicity and nucleophilicity of the resulting N-alkylated amine product, which can help to mitigate over-alkylation to some extent.[1]
Q3: What are the key parameters to consider when optimizing the reaction conditions?
A3: The critical parameters for a successful N-alkylation are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.[5] A systematic variation of these parameters is often necessary to achieve the desired outcome.
Q4: Are there alternative methods to direct N-alkylation with this compound?
A4: Yes, if direct alkylation proves problematic, reductive amination is a highly effective alternative that can prevent over-alkylation.[1][2] This two-step, one-pot process involves the reaction of the amine with 4-(trifluoromethyl)benzaldehyde (B58038) to form an imine, which is then reduced in situ to the desired secondary amine.[6] Another modern approach is the "Borrowing Hydrogen" strategy, which uses 4-(trifluoromethyl)benzyl alcohol as the alkylating agent in the presence of a metal catalyst.[1][7]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Amine
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting amine.
-
The desired product is formed in very low yields or not at all.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Leaving Group | While bromide is a good leaving group, for particularly unreactive amines, consider converting the this compound to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide. Iodide is a better leaving group and can accelerate the reaction.[8] |
| Deactivated Amine | If your amine has strong electron-withdrawing groups, its nucleophilicity will be reduced.[1] In such cases, more forcing conditions may be required, such as a stronger base (e.g., NaH, DBU) and a higher reaction temperature.[3][5] |
| Steric Hindrance | Significant steric bulk on either the amine or the alkylating agent can impede the reaction.[1][9] If possible, consider using less sterically hindered starting materials. Increasing the reaction temperature may also help overcome steric barriers. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. A base that is too weak may not sufficiently deprotonate the amine. The solvent should be able to dissolve the reactants and be suitable for the chosen reaction temperature. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used.[3][10] |
Issue 2: Over-alkylation (Formation of Tertiary Amine/Quaternary Salt)
Symptoms:
-
TLC or LC-MS analysis shows the presence of a significant amount of a less polar byproduct, corresponding to the di-alkylated product.
-
Isolation of the desired mono-alkylated product is difficult.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Product is More Nucleophilic | The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation.[2] |
| Excess Alkylating Agent | Using an excess of this compound will drive the reaction towards over-alkylation. |
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the this compound. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow Addition: Add the this compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product reacting further.[1]
-
Use of Specific Bases: Cesium hydroxide (B78521) has been reported to promote selective mono-N-alkylation of primary amines.[11][12]
-
Competitive Deprotonation/Protonation Strategy: This method involves using the hydrobromide salt of the primary amine along with the free amine. Under controlled conditions, the reactant primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine is immediately protonated, preventing it from further reaction.[13]
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of a Primary Amine
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (2.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, to a concentration of 0.1-0.5 M).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting benzyl bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Protocol 2: Reductive Amination as an Alternative
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and 4-(trifluoromethyl)benzaldehyde (1.1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of N-alkylation reactions, based on literature data.
Table 1: Optimization of Base for N-Alkylation
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ (2.0) | CH₃CN | 80 | 85 |
| 2 | K₂CO₃ (2.0) | CH₃CN | 80 | 78 |
| 3 | Cs₂CO₃ (2.0) | CH₃CN | 80 | 92 |
| 4 | DBU (1.5) | MeCN | 0 | 94 |
| 5 | NaH (1.5) | THF | 67 | 67 |
Data compiled from various sources for representative N-alkylation reactions.[3][5][14]
Table 2: Optimization of Solvent for N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | MeCN | 25 | 85 |
| 2 | DBU | DCM | 25 | 70 |
| 3 | DBU | Toluene | 25 | 65 |
| 4 | K₂CO₃ | Acetone | Reflux | 90 |
| 5 | K₂CO₃ | DMF | 80 | 88 |
Data compiled from various sources for representative N-alkylation reactions.[5][15]
Visual Diagrams
Caption: Troubleshooting workflow for N-alkylation reactions.
Caption: Key parameters influencing N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation with 4-(Trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Trifluoromethyl)benzyl bromide in their synthetic workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate common challenges, with a specific focus on preventing over-alkylation and ensuring selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation when using this compound with primary amines or related nucleophiles?
A1: Over-alkylation, the formation of tertiary amines or even quaternary ammonium (B1175870) salts, is a common side reaction when the mono-alkylated product is more nucleophilic than the starting primary amine. This increased nucleophilicity makes the secondary amine more reactive towards the alkylating agent present in the reaction mixture, leading to a second alkylation event.
Q2: How does the trifluoromethyl group on the benzyl (B1604629) bromide affect its reactivity and the propensity for over-alkylation?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can influence the reactivity of this compound, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. While this can increase the reaction rate, it doesn't inherently prevent over-alkylation and careful control of reaction conditions remains crucial.
Q3: Are there any recommended bases that favor mono-alkylation over di-alkylation?
A3: Yes, cesium bases, particularly cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH), have been shown to be highly effective in promoting selective mono-N-alkylation of primary amines.[1][2] The use of these bases can suppress the undesired dialkylation, leading to higher yields of the desired secondary amine.[2]
Q4: Can stoichiometry be adjusted to control the level of alkylation?
A4: Absolutely. A common strategy to favor mono-alkylation is to use an excess of the primary amine relative to the this compound. This increases the probability that the alkylating agent will react with the more abundant starting amine rather than the newly formed secondary amine.
Q5: What is the role of the solvent in preventing over-alkylation?
A5: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used for N-alkylation reactions. The solubility of the base and the reactants in the chosen solvent can impact the reaction's efficiency. It is also crucial to use an anhydrous solvent, as water can lead to hydrolysis of the benzyl bromide.
Troubleshooting Guide: Preventing Over-Alkylation
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to achieve selective mono-alkylation with this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Significant formation of di-alkylated product | The mono-alkylated amine is more nucleophilic and reacts further with the alkylating agent. | - Adjust Stoichiometry: Increase the excess of the primary amine (e.g., 2-3 equivalents).- Optimize the Base: Switch to a cesium base like Cs₂CO₃ or CsOH, which has been shown to favor mono-alkylation.[1][2]- Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.- Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. |
| Low or no conversion of starting material | Reaction conditions are not optimal for the specific substrate. | - Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature may be necessary.- Choice of Base: Ensure the base is strong enough to deprotonate the nucleophile.- Solvent: Use a suitable anhydrous polar aprotic solvent like DMF or acetonitrile (B52724) to ensure all reactants are in solution. |
| Formation of hydrolysis byproducts | Presence of water in the reaction mixture. | - Use Anhydrous Reagents and Solvents: Ensure all solvents and reagents are thoroughly dried before use.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Complex product mixture | Multiple side reactions are occurring. | - Simplify the System: Start with a clean, well-characterized starting material.- Protecting Groups: For complex molecules with multiple nucleophilic sites, consider using protecting groups to ensure selective alkylation at the desired position. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on N-alkylation of primary amines with benzyl bromides, highlighting the effect of different bases and reaction conditions on the yield of mono- and di-alkylated products. While not all data is specific to this compound, the trends observed are highly relevant for optimizing your reaction.
Table 1: Effect of Different Bases on N-Alkylation of p-Methoxybenzylamine with Benzyl Bromide
| Entry | Base | Solvent | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | Cs₂CO₃ | DMF | 24 | 92 | 5 |
| 2 | K₂CO₃ | DMF | 24 | 65 | 30 |
| 3 | Na₂CO₃ | DMF | 24 | 40 | 45 |
| 4 | Et₃N | DMF | 24 | 25 | 60 |
Adapted from a study on the chemoselective N-alkylation of benzylamines.
Table 2: CsOH-Promoted N-Alkylation of Primary Amines with Benzyl Bromide
| Entry | Primary Amine | Equivalents of CsOH | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | Benzylamine | 0.1 | 85 | 10 |
| 2 | n-Butylamine | 1.2 | 89 | 9 |
| 3 | Cyclohexylamine | 1.2 | 91 | 7 |
Data compiled from studies on cesium hydroxide promoted N-alkylation.[1]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with this compound using Cesium Carbonate
This protocol is adapted from established procedures for the selective mono-alkylation of primary amines using cesium carbonate.[2]
Materials:
-
Primary amine (e.g., Aniline or Benzylamine)
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0 mmol, 2.0 equiv.) and anhydrous DMF (5 mL).
-
Add cesium carbonate (1.0 mmol, 1.0 equiv.) to the solution and stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (2 mL) to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired mono-alkylated product.
Visualizations
Caption: Reaction pathway illustrating desired mono-alkylation and undesired over-alkylation.
Caption: Troubleshooting workflow for addressing over-alkylation.
Caption: Key factors influencing selective mono-alkylation.
References
Technical Support Center: Purification of Products from 4-(Trifluoromethyl)benzyl Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 4-(trifluoromethyl)benzyl bromide.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products of this compound.
Common Reactions and Potential Impurities
Reactions with this compound, a versatile reagent in organic synthesis, are often employed for the introduction of the 4-(trifluoromethyl)benzyl group. A frequent application is the Williamson ether synthesis, where it reacts with an alcohol to form an ether.
Q1: What are the most common impurities I might encounter in my reaction mixture?
A1: Besides unreacted starting materials (this compound and your nucleophile), common impurities can include:
-
Side products from elimination reactions: Tertiary or sterically hindered starting materials are prone to E2 elimination, which results in the formation of an alkene instead of the desired ether.[1]
-
Over-alkylation products: If your nucleophile has multiple reactive sites, you might observe products where more than one 4-(trifluoromethyl)benzyl group has been attached.
-
Hydrolysis products: this compound can react with any residual water in your reaction to form 4-(trifluoromethyl)benzyl alcohol.
-
Byproducts from the base: The choice of base can lead to specific impurities. For instance, using potassium t-butoxide can result in the formation of 4-benzotrifluoride t-butyl ether as a byproduct.[2]
Q2: I see multiple spots on my TLC plate after a Williamson ether synthesis. What could they be?
A2: The spots on your TLC could correspond to:
-
Your desired ether product.
-
Unreacted this compound.
-
Unreacted alcohol/nucleophile.
-
4-(trifluoromethyl)benzyl alcohol (from hydrolysis).
-
Elimination byproducts if you used a hindered substrate.
To identify them, you can run co-spots with your starting materials. The this compound is typically less polar than the corresponding alcohol and the ether product.
Troubleshooting Purification
Column Chromatography
Q3: My product is streaking on the silica (B1680970) gel column. What can I do?
A3: Streaking on a silica gel column can be caused by several factors:
-
Compound instability: Your product might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
-
Inappropriate solvent system: If the solvent is too polar, it can cause the compound to move too quickly and streak. If it's not polar enough, the compound may not move at all. It's crucial to optimize your solvent system using TLC first, aiming for an Rf value of 0.2-0.3 for your desired product.[4]
-
Column overloading: Loading too much crude product onto the column can lead to poor separation and streaking.
Q4: I'm having trouble separating my product from unreacted this compound.
A4: Since this compound is relatively non-polar, it should elute fairly quickly from a silica gel column.
-
Optimize your solvent system: A less polar eluent system, such as a higher percentage of hexane (B92381) or heptane (B126788) in ethyl acetate, will increase the separation between your more polar product and the less polar benzyl (B1604629) bromide.[5]
-
Consider a chemical quench: If your desired product is stable, you could consider a workup procedure to remove the excess benzyl bromide. For example, adding a nucleophilic scavenger like triethylamine (B128534) or a thiol resin after the reaction is complete can convert the remaining benzyl bromide into a more polar and water-soluble compound that can be removed during an aqueous wash.
Recrystallization
Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" happens when a compound separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of your product or if the solution is too concentrated.[4]
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[6]
-
If the problem persists, try a different solvent or a mixed solvent system.[7]
-
Q6: How do I choose a suitable solvent for recrystallization?
A6: The ideal solvent for recrystallization should:
-
Not react with your compound.
-
Dissolve your compound well at high temperatures but poorly at low temperatures.[8]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal after crystallization.[9]
You can screen for suitable solvents by testing the solubility of a small amount of your product in different solvents at room temperature and then upon heating.[6] Common solvent systems for compounds with aromatic rings include ethanol, methanol, ethyl acetate/hexane, and toluene.[10]
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts for the 4-(Trifluoromethyl)benzyl Moiety
| Protons | Chemical Shift (ppm) in CDCl3 | Multiplicity |
| Ar-H | 7.47 - 7.62 | Doublet |
| -CH2- | 4.77 | Singlet |
Note: The exact chemical shifts can vary depending on the rest of the molecule's structure.[11]
Table 2: Common Solvent Systems for Column Chromatography of Benzyl Derivatives
| Polarity of Compound | Recommended Solvent System (v/v) |
| Non-polar | 5-20% Ethyl Acetate in Hexane/Heptane |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane/Heptane |
| Polar | 50-100% Ethyl Acetate in Hexane/Heptane or 5-10% Methanol in Dichloromethane |
Data compiled from common organic chemistry practices.[5][12]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Use gentle air pressure to pack the column and drain the excess solvent, leaving a small layer of solvent above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Caption: A typical experimental workflow for the synthesis, purification, and analysis of products from this compound reactions.
Caption: A troubleshooting decision tree for common purification issues encountered with products from this compound reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Utilizing capillary gas chromatography mass spectrometry to determine 4-benzotrifluoride t-butyl ether as a reaction by-product in fluoxetine synthesized using potassium t-butoxide as base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: By-product Formation in Trifluoromethylbenzyl Bromide Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with trifluoromethylbenzyl bromide and its derivatives. The following sections address common issues related to by-product formation in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a nucleophilic substitution reaction with 4-(trifluoromethyl)benzyl bromide and observing a significant amount of 4-(trifluoromethyl)benzyl alcohol as a by-product. What is the likely cause and how can I prevent this?
A1: The formation of the corresponding benzyl (B1604629) alcohol is a common issue, primarily caused by the hydrolysis of the benzyl bromide starting material or the product.[1][2] Benzylic halides are susceptible to both S_N1 and S_N2 hydrolysis pathways.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. The presence of water, even in trace amounts, can lead to hydrolysis. Consider using a dessicant or a Dean-Stark trap if applicable to your reaction.[3]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control pH: Primary bromides are more susceptible to hydrolysis under basic conditions (pH > 8-9).[1] If your reaction conditions are basic, consider if a less basic alternative could be used. Conversely, acidic conditions can also promote hydrolysis, particularly for secondary and tertiary systems via an S_N1 mechanism.[1]
-
Reagent Quality: Ensure the trifluoromethylbenzyl bromide has not degraded during storage. It should be stored in a dry, cool, and well-ventilated place.[4][5]
Q2: My reaction is producing a dimeric ether by-product, bis(4-(trifluoromethyl)benzyl) ether. Why is this happening?
A2: Dimeric ether formation can occur, especially in the presence of a base and a nucleophile that can also act as a base (like an alcohol). This typically happens when a portion of the starting material hydrolyzes to form the benzyl alcohol, which is then deprotonated and acts as a nucleophile, attacking another molecule of the benzyl bromide.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with hydrolysis, preventing the initial formation of the alcohol is key.[3]
-
Order of Addition: Add the trifluoromethylbenzyl bromide slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile and can favor the desired reaction over side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid it competing with your primary nucleophile or promoting side reactions.
Q3: I am observing by-products that suggest elimination has occurred. Under what conditions is this favored?
A3: While primary benzylic halides like trifluoromethylbenzyl bromide typically favor substitution, elimination reactions (E1 or E2) can occur to form conjugated alkenes, especially under certain conditions.
Troubleshooting Steps:
-
Strong, Bulky Bases: The use of strong, sterically hindered bases can favor E2 elimination.[6] If substitution is desired, a weaker base or a less hindered one might be preferable.
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this by-product.
-
Solvent Choice: Polar, protic solvents can favor S_N1/E1 pathways for secondary and tertiary benzylic halides.[6] For primary systems, a polar aprotic solvent is often preferred for S_N2 reactions.
Q4: My reaction with an amine nucleophile is sluggish, and I'm getting multiple alkylated products. How can I improve selectivity?
A4: Reactions between benzylamines and benzyl bromides proceed via an S_N2-type mechanism.[7] However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the amine nucleophile to increase the probability that the benzyl bromide reacts with the primary amine rather than the product.
-
Protecting Groups: Consider protecting the amine if possible, performing the alkylation, and then deprotecting.
-
Reaction Conditions: Electron-withdrawing groups on the benzylamine, such as the trifluoromethyl group, can decrease the reaction rate.[7] Gentle heating may be required, but this should be balanced against the risk of side reactions.
Quantitative Data Summary
While specific yields of by-products are highly dependent on the exact reaction conditions, the following table summarizes the general influence of key parameters on the formation of common by-products.
| Parameter | Effect on Hydrolysis By-product | Effect on Elimination By-product | Effect on Dimerization By-product |
| ↑ Water Content | Significant Increase | No Direct Effect | Increase (via alcohol formation) |
| ↑ Temperature | Increase | Significant Increase | Increase |
| ↑ Base Strength | Increase (at high pH) | Significant Increase | Increase |
| ↑ Base Steric Hindrance | No Direct Effect | Increase | No Direct Effect |
| ↑ Reaction Time | Increase | Increase | Increase |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a general guideline for the reaction of a trifluoromethylbenzyl bromide with a primary amine nucleophile.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography.
Protocol 2: Synthesis of Trifluoromethylbenzyl Bromide from the Corresponding Alcohol
This protocol describes a common method for preparing the starting material itself, which can be a source of impurities if not performed correctly.
-
Preparation: In a flask, dissolve o-trifluoromethylbenzyl alcohol (1.0 equivalent) in an anhydrous solvent like toluene.[8]
-
Bromination: Prepare a solution of phosphorus tribromide (PBr₃) in anhydrous toluene.[8] Add this solution dropwise to the alcohol solution at a controlled temperature (e.g., 20-30°C).[8]
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).[8]
-
Work-up: Carefully quench the reaction with water. The mixture can be neutralized with a base like potassium hydrogen carbonate.[8]
-
Extraction & Purification: Extract the aqueous phase with an organic solvent (e.g., dichloromethane).[8] Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude trifluoromethylbenzyl bromide.[8][9]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 9. 错误页 [amp.chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions of 4-(Trifluoromethyl)benzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-(Trifluoromethyl)benzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing. The primary chemical hazard is its reactivity, which can lead to exothermic reactions if not properly controlled. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Q2: What are the early warning signs of a potential runaway reaction?
A2: Early indicators of a runaway reaction include a rapid and unexpected increase in temperature and pressure, a noticeable change in the color of the reaction mixture (such as darkening), and an increased rate of gas evolution. Continuous and vigilant monitoring of the internal reaction temperature is the most critical factor for early detection.
Q3: What immediate steps should I take if I suspect a runaway reaction is occurring?
A3: If you suspect a runaway reaction, immediately stop the addition of any reagents and maximize cooling to the reactor. If the temperature continues to rise, an emergency quench protocol should be initiated. This typically involves transferring the reaction mixture to a separate quench vessel containing a suitable quenching agent with vigorous stirring. Ensure all personnel are trained on the pre-defined emergency quenching protocol.
Q4: What are suitable quenching agents for reactions involving this compound?
A4: The choice of quenching agent depends on the specific reaction. For quenching unreacted this compound or reactions where it is in excess, a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite is often suitable.[1] For quenching Grignard reagents formed from this compound, a cold, saturated aqueous solution of ammonium (B1175870) chloride is a standard choice.[4] Always add the quenching agent slowly and with efficient cooling and stirring.
Q5: What are the critical parameters to control when scaling up reactions with this compound?
A5: When scaling up, the most critical parameters are temperature control, the rate of reagent addition, and mixing efficiency.[5] The heat removal capacity of the reactor must be sufficient to handle the increased heat generation. The addition rate of reagents should be carefully controlled and tied to the real-time temperature of the reaction. Efficient stirring is crucial to prevent the formation of localized hot spots. It is recommended to scale up hazardous reactions by a maximum of three-fold at each step and to perform a thorough risk assessment before each increase in scale.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Reagent addition rate is too high.- Inadequate cooling capacity for the reaction scale.- Insufficient mixing leading to localized hot spots.- Incorrect solvent with low heat capacity. | - Immediately cease the addition of all reagents.- Increase cooling to maximum capacity.- If the temperature continues to rise, initiate the emergency quench protocol.- For future experiments, reduce the reagent addition rate and ensure the cooling system is adequate for the scale. |
| Reaction Fails to Initiate (e.g., Grignard Formation) | - Magnesium surface is not activated.- Presence of moisture in glassware or reagents.- Low-quality or old reagents. | - Use a crystal of iodine or a small amount of 1,2-dibromoethane (B42909) to activate the magnesium.- Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.- Use freshly opened anhydrous solvents and high-purity reagents. |
| Formation of Impurities or Low Yield | - Reaction temperature is too high or too low.- Incorrect stoichiometry of reagents.- Side reactions due to the presence of moisture or air. | - Carefully control the reaction temperature within the optimal range for the specific transformation.- Accurately measure all reagents.- Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Violent or Difficult to Control Quenching | - The concentration of the quenching agent is too high.- The quenching agent is added too quickly.- The reaction mixture is not sufficiently cooled before quenching. | - Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).- Add the quenching agent dropwise or in small portions with vigorous stirring.- Pre-cool the reaction mixture in an ice bath before and during the quenching process.[4] |
Quantitative Data on Reaction Parameters
| Reaction Type | Typical Reagents | Solvent | Temperature Range (°C) | Key Control Parameters |
| Grignard Formation | Magnesium turnings | Anhydrous Diethyl Ether or THF | 0 to reflux | Slow addition of bromide to magnesium, efficient stirring, immediate use of the reagent. |
| Nucleophilic Substitution (e.g., Williamson Ether Synthesis) | Sodium alkoxide, amine | DMF, Acetonitrile, THF | 0 to 80 | Slow addition of the benzyl (B1604629) bromide, maintaining a stable internal temperature. |
| Friedel-Crafts Alkylation | Aromatic compound, Lewis acid (e.g., AlCl₃) | Dichloromethane, Nitrobenzene | 0 to 50 | Slow, portion-wise addition of the Lewis acid at low temperature, careful monitoring of gas evolution. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the reaction of this compound with a nucleophile (e.g., a sodium phenoxide) with an emphasis on temperature control.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Quenching solution (e.g., deionized water)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Jacketed reactor with an overhead stirrer, condenser, and an addition funnel
-
Temperature probe and controller
-
Cooling system for the reactor
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor and ensure all glassware is dry. The system should be under a positive pressure of an inert gas.
-
Initial Charge: Charge the reactor with the nucleophile and the anhydrous solvent.
-
Cooling: Begin stirring and cool the mixture to the desired initial reaction temperature (e.g., 0-5 °C).
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the addition funnel.
-
Controlled Addition: Slowly add the this compound solution to the stirred mixture in the reactor. The addition rate should be controlled to maintain a stable internal temperature (e.g., not exceeding a 2-3 °C rise).
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add the quenching solution while carefully monitoring the temperature.
-
Work-up: Proceed with the standard aqueous work-up, extraction, drying, and purification of the product.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is a guideline for quenching an uncontrolled exothermic reaction. This procedure should be well-understood by all laboratory personnel before conducting any potentially exothermic reaction.
Equipment:
-
A designated quench vessel, larger than the reaction vessel, containing a suitable quenching solution (e.g., a cold, dilute aqueous solution of sodium thiosulfate).
-
The quench vessel should be in a secondary containment and equipped with a robust stirring mechanism and cooling.
Procedure:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Reagent Addition and Maximize Cooling: Cease all reagent addition to the primary reactor and apply maximum cooling.
-
Initiate Transfer: If the temperature continues to rise uncontrollably, carefully transfer the hot reaction mixture to the quench vessel. This can be done via a pre-installed transfer line.
-
Vigorous Stirring: Ensure vigorous stirring in the quench vessel to promote rapid mixing and heat dissipation.
-
Monitor: Monitor the temperature of the quench vessel. Be prepared for the evolution of gases.
-
Final Steps: Once the reaction is quenched and the temperature is stable, proceed with appropriate neutralization and waste disposal procedures.
Visualizations
Workflow for Managing a Potential Exotherm
Caption: Decision-making workflow for managing temperature during a chemical reaction.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis experiments.
References
Technical Support Center: Regioselectivity in Reactions of 4-(Trifluoromethyl)benzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity when using 4-(trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two main regions for potential reactions. The primary and most reactive site is the benzylic carbon (CH₂Br), which is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The second site is the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common than substitution at the benzylic position.
Q2: I am reacting this compound with an ambident nucleophile (e.g., a β-ketoester or a phenoxide) and getting a mixture of C- and O-alkylated products. How can I control the regioselectivity?
A2: This is a classic regioselectivity challenge. The outcome of the reaction depends on several factors, often explained by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom of an enolate or phenoxide is a "hard" nucleophilic center, while the carbon atom is a "soft" nucleophilic center. This compound is considered a relatively "soft" electrophile. Selectivity is controlled by reaction conditions that favor one nucleophilic site over the other.
Key factors to control C- vs. O-alkylation include:
-
Solvent: Protic solvents (e.g., ethanol, water) can solvate and "shield" the hard oxygen atom through hydrogen bonding, making the softer carbon atom more available for attack, thus favoring C-alkylation.[1] Aprotic solvents (e.g., DMF, THF, DMSO) leave the oxygen atom more exposed and reactive, favoring O-alkylation.[1]
-
Counter-ion: A dissociating counter-ion (like Na⁺ in a polar aprotic solvent) creates a "naked" and highly reactive oxygen anion, strongly favoring O-alkylation. A tightly-bound counter-ion (like Li⁺ in a less polar solvent) can reduce the reactivity of the oxygen, giving the C-alkylation pathway a chance to compete.
-
Temperature: O-alkylation is often kinetically favored (faster), while C-alkylation can be thermodynamically favored (more stable product). Running the reaction at lower temperatures may favor the kinetic O-alkylated product, while higher temperatures might allow for equilibration to the more stable C-alkylated product, although this is highly system-dependent.
Q3: How can I selectively introduce a new substituent onto the aromatic ring of this compound?
A3: This depends on the type of substitution.
-
For Electrophilic Aromatic Substitution (EAS): You must contend with the strong deactivating, meta-directing effect of the -CF₃ group.[2][3][4] The benzylic bromide (-CH₂Br) group is weakly deactivating and an ortho/para-director. The powerful -CF₃ group's influence will dominate, directing incoming electrophiles primarily to the meta-position (position 3 relative to the -CF₃ group). To achieve this, you would use standard EAS conditions (e.g., Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration), but be aware that the deactivated ring will require harsher conditions than benzene (B151609) itself.
-
For Nucleophilic Aromatic Substitution (SₙAr): This is generally difficult on this substrate unless there are other activating groups or very strong nucleophiles are used. The -CF₃ group does activate the ring for SₙAr, but there is no good leaving group on the ring itself. Reactions will overwhelmingly favor Sₙ2 substitution at the benzylic position.
Troubleshooting Guides
Problem 1: Low yield of desired C-alkylated product from a 1,3-dicarbonyl compound.
-
Symptom: The main product observed is the O-alkylated enol ether, or a complex mixture is obtained.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C-alkylation selectivity.
Problem 2: Significant amount of dialkylated product when reacting with active methylene (B1212753) compounds (e.g., diethyl malonate).
-
Symptom: GC-MS or NMR analysis shows a mixture of mono- and di-substituted product, with the latter being a major component.
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The mono-alkylated product is also acidic and can be deprotonated and react a second time.
-
Solution: Use a moderate excess (1.1 to 2.0 equivalents) of the active methylene compound relative to the base and this compound. This ensures the enolate of the starting material is statistically more likely to react.[2]
-
-
Reaction Conditions: Using a very strong base and allowing the reaction to proceed for an extended time at high temperatures can favor the formation of the second enolate from the mono-alkylated product.
-
Solution: Add the this compound slowly to the solution of the formed enolate to maintain a low concentration of the alkylating agent.[2] Alternatively, consider using a milder base like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB).[3][4] This method often provides excellent yields of mono-alkylated products under milder conditions.[3][4]
-
-
Data Presentation
The following tables summarize the expected qualitative effects of reaction parameters on the regioselectivity of alkylating an ambident β-ketoester nucleophile.
Table 1: Effect of Solvent on C- vs. O-Alkylation Ratio
| Solvent Type | Example(s) | Primary Solvation Effect | Expected Major Product |
| Polar Protic | Ethanol, Methanol | Solvates the oxygen anion via H-bonding, hindering its reactivity.[1] | C-Alkylation |
| Polar Aprotic | DMF, DMSO, THF | Solvates the counter-ion, leaving a more reactive "naked" oxygen anion.[1] | O-Alkylation |
| Non-Polar | Benzene, Toluene | Promotes ion-pairing, reducing oxygen reactivity. | C-Alkylation (often) |
Table 2: Effect of Counter-ion and Base on C- vs. O-Alkylation Ratio
| Base / Counter-ion | Dissociation in Polar Aprotic Solvents | Nature of Enolate | Expected Major Product |
| KOH, NaOH (K⁺, Na⁺) | High | "Free" or "naked" enolate with reactive oxygen. | O-Alkylation |
| LiH, LDA (Li⁺) | Lower | Tighter ion pair, oxygen reactivity is reduced. | C-Alkylation increases |
| K₂CO₃ with PTC | N/A (Solid-Liquid) | Enolate generated at the interface. | C-Alkylation (often) |
Experimental Protocols
Protocol 1: Selective Mono-C-Alkylation of Diethyl Malonate
This protocol is adapted from established procedures for malonic ester synthesis and is optimized to favor the mono-alkylated product.[2]
-
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil), 0.44 g (11.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF), 40 mL
-
Diethyl malonate, 1.76 g (11.0 mmol)
-
This compound, 2.39 g (10.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add the sodium hydride dispersion.
-
Wash the NaH with anhydrous hexane (B92381) (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add 40 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add the diethyl malonate dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in 10 mL of anhydrous DMF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cautiously quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica (B1680970) gel column chromatography.
-
Protocol 2: O-Alkylation of a Phenol (B47542) (Illustrative)
This protocol is based on procedures for Williamson ether synthesis and is designed to favor O-alkylation.
-
Materials:
-
Phenol (or substituted phenol), 10.0 mmol
-
Sodium hydride (NaH, 60% dispersion), 0.44 g (11.0 mmol)
-
Anhydrous Dimethylformamide (DMF), 30 mL
-
This compound, 2.39 g (10.0 mmol)
-
Water, Diethyl ether
-
-
Procedure:
-
In a flame-dried flask under nitrogen, suspend NaH in 15 mL of anhydrous DMF and cool to 0 °C.
-
Slowly add a solution of the phenol in 15 mL of anhydrous DMF. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution stops, forming the sodium phenoxide.
-
Cool the mixture back to 0 °C and add the this compound solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 20 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with 1 M NaOH solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ether product for subsequent purification.
-
Visualizations
Caption: Logical relationship between solvent choice and C- vs. O-alkylation.
References
- 1. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
Technical Support Center: Purification Strategies for Reactions Involving 4-(Trifluoromethyl)benzyl bromide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for effectively removing unreacted 4-(trifluoromethyl)benzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing excess this compound depend on the properties of your desired product and the scale of the reaction. The most common techniques include:
-
Column Chromatography: Effective for separating compounds with different polarities. This compound is relatively non-polar.[1]
-
Quenching/Scavenging: Reacting the excess benzyl (B1604629) bromide with a reagent to form a byproduct that is easily separated (e.g., by converting it into a water-soluble salt).[1][2][3]
-
Liquid-Liquid Extraction: Washing the organic reaction mixture with an aqueous solution to remove water-soluble byproducts after quenching.[1][4][5]
-
Distillation/High Vacuum: Suitable if your product is non-volatile and thermally stable, as this compound can be removed under reduced pressure.[1][3]
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective method to isolate it from soluble impurities like residual benzyl bromide.[3]
Q2: My product has a very similar Rf to this compound in column chromatography. What should I do?
A2: Co-elution can be a significant challenge.[6] Here are several strategies to address this:
-
Optimize Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find a combination that provides better separation. Trying different solvent classes (e.g., substituting ethyl acetate (B1210297) with ether or dichloromethane, or adding a small amount of a third solvent) can alter selectivity.
-
Use a Scavenger: The most robust solution is to convert the unreacted benzyl bromide into a compound with very different polarity. Reacting the crude mixture with a nucleophilic scavenger (like an amine or thiol) will form a highly polar salt or a different compound that can be easily separated by a simple extraction or will have a vastly different Rf.[1][2] For example, adding triethylamine (B128534) will form a quaternary ammonium (B1175870) salt that can be washed away with water.[1][7]
-
Alternative Stationary Phase: If standard silica (B1680970) gel is not effective, consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).
Q3: How do scavenger resins work and which one should I choose?
A3: Scavenger resins are solid-supported reagents that react with and bind to excess electrophiles like this compound.[2][8] The resulting resin-bound byproduct is then simply filtered off, leaving a cleaner product in solution. This method avoids aqueous workups and simplifies purification.
Several types of scavenger resins are effective for benzyl bromides:
-
Amine-based resins (e.g., Tris-amine, TA-amine): These react with the benzyl bromide to form quaternary ammonium salts.[8]
-
Thiol-based resins (e.g., SiliaMetS DMT, Thiol, Cysteine): These are highly effective nucleophiles for reacting with benzyl halides.[2][9] SiliaMetS DMT and Triamine, in particular, have demonstrated high scavenging efficiency for benzyl bromide.[2]
The choice depends on the specific reaction conditions and the nature of your desired product. Amine-based scavengers are very common and effective for electrophiles.[8]
Q4: Can I remove this compound with a simple aqueous wash?
A4: A simple water or brine wash is generally ineffective for removing the unreacted benzyl bromide itself, as it is not sufficiently water-soluble.[4] However, an aqueous wash is a crucial step after quenching. For instance, if you add a reagent like triethylamine to the organic mixture, it will react with the benzyl bromide to form a water-soluble ammonium salt. This salt can then be efficiently removed by washing the organic layer with water or a slightly acidic solution.[1][7] Washing with a sodium bicarbonate solution is also a common step in workups to neutralize any acidic byproducts.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent impurity spot on TLC corresponding to benzyl bromide. | Incomplete reaction or insufficient removal during purification. | 1. Quench: Add 1.5-2.0 equivalents of triethylamine or N,N-diisopropylethylamine to the crude reaction mixture and stir for 1-2 hours at room temperature. The benzyl bromide will be converted to a polar ammonium salt. 2. Extract: Perform a liquid-liquid extraction, washing the organic layer with dilute acid (e.g., 1M HCl) followed by water and brine to remove the salt.[1][7] |
| Product degradation during purification. | The product may be sensitive to the acidic nature of silica gel or high temperatures during distillation. | 1. Deactivate Silica: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). 2. Avoid Heat: Use high vacuum at a lower temperature to remove the benzyl bromide if your product is thermally sensitive.[1] 3. Use Scavenger Resins: This method is very mild and avoids harsh pH or temperature conditions.[2][8] |
| Formation of an emulsion during aqueous workup after quenching. | The quenched byproduct (e.g., ammonium salt) may be acting as a surfactant. | 1. Add Brine: Wash with a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which often helps to break emulsions. 2. Filter: Pass the mixture through a pad of Celite to help break up the emulsion. 3. Centrifuge: If the emulsion is persistent and the scale is small, centrifugation can be used to separate the layers. |
Quantitative Data on Scavenging Efficiency
Solid-supported scavengers provide a quantifiable method for removing electrophilic impurities. The data below, adapted from studies on benzyl bromide, illustrates the high efficiency of silica-based scavengers.
| Scavenger Type | Equivalents Used | Temperature (°C) | Scavenging Yield (%) | Reference |
| SiliaMetS DMT | 5 | 22 | up to 97% | [2] |
| SiliaMetS Triamine | 5 | 22 | up to 97% | [2] |
| SiliaMetS DMT | 10 | 55 | ~97% | [2] |
| SiliaMetS Triamine | 10 | 55 | ~96% | [2] |
Note: Scavenging yield refers to the percentage of benzyl bromide removed from the solution. Higher temperatures and increased equivalents did not always result in significantly higher yields in the cited study, indicating high efficiency even under mild conditions.[2]
Experimental Protocols
Protocol 1: Quenching with Triethylamine (Et₃N) and Aqueous Extraction
This is a common and effective method for converting this compound into a water-soluble salt.
-
Reaction Quenching:
-
Once the primary reaction is complete (as monitored by TLC or another analytical method), add 1.5 equivalents (relative to the excess benzyl bromide) of triethylamine directly to the cooled reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine).
-
Water.
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to aid in drying.[4]
-
-
Separate the organic layer.
-
-
Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to yield the crude product, now free of benzyl bromide. Further purification (e.g., chromatography or crystallization) may be performed if necessary.
-
Protocol 2: Removal Using a Solid-Supported Scavenger Resin
This protocol provides a simplified purification by avoiding an aqueous workup.
-
Preparation:
-
Choose an appropriate scavenger resin (e.g., SiliaMetS DMT or a polymer-bound amine resin).
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile, THF, or dichloromethane).[2]
-
-
Scavenging:
-
Add the scavenger resin (typically 3-5 equivalents relative to the excess benzyl bromide) to the solution.
-
Stir the resulting slurry at room temperature. The reaction time can vary from 2 to 24 hours depending on the resin's reactivity. Monitor the reaction by analyzing aliquots of the supernatant by TLC or LC-MS.[2]
-
-
Isolation:
-
Once the this compound has been consumed, filter the mixture to remove the resin.
-
Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the most appropriate method to remove unreacted this compound based on the properties of the desired product and the experimental observations.
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. polypeptide.com [polypeptide.com]
dealing with lachrymatory effects of 4-(Trifluoromethyl)benzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling 4-(Trifluoromethyl)benzyl bromide and mitigating its lachrymatory effects.
Troubleshooting Guides
Issue: Accidental Release or Spill
Symptoms: Strong, irritating odor. Potential for eye, skin, and respiratory irritation upon exposure.
Immediate Actions:
-
Evacuate: Immediately evacuate the affected area. Keep personnel upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation to disperse vapors.[1][2]
-
Alert: Notify laboratory personnel and safety officers immediately.
-
Assess: From a safe distance, determine the extent of the spill.
Cleanup Protocol for Minor Spills (manageable by trained personnel):
| Step | Action | Personal Protective Equipment (PPE) |
| 1 | Don PPE | Chemical-resistant gloves, tightly fitting safety goggles or face shield, and a full-face respirator with appropriate cartridges.[1][3] |
| 2 | Containment | Use inert absorbent materials like vermiculite, sand, or commercial sorbents to contain the spill.[4][5] Do not use combustible materials like paper towels.[5] |
| 3 | Neutralization (for acidic byproducts) | For potential acidic byproducts from decomposition, have a neutralizing agent like sodium bicarbonate on hand.[5] |
| 4 | Collection | Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[1][4] |
| 5 | Decontamination | Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. |
| 6 | Disposal | Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[1] |
Issue: Acute Exposure to Vapors (Lachrymatory Effects)
Symptoms: Excessive tearing, burning sensation in the eyes, blurred vision, runny nose, and irritation of the mouth and throat.[6]
Immediate Actions:
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[1][7][8] Seek higher ground if possible, as vapors may be denser than air.[6][9]
-
Eye Flushing: If eyes are affected, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][8] If contact lenses are worn, remove them immediately if possible.[1][5]
-
Skin Contact: If skin contact has occurred, remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2][8]
-
Seek Medical Attention: For any significant exposure, or if symptoms persist, seek immediate medical attention.[1][7][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][11] It is also a potent lachrymator, meaning it causes irritation and tearing of the eyes.[12] Inhalation may cause respiratory irritation.[2]
Q2: What personal protective equipment (PPE) is essential when working with this compound?
A2: The following PPE is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and impervious clothing.[1][2]
-
Respiratory Protection: A full-face respirator with appropriate cartridges should be used, especially when handling larger quantities or in poorly ventilated areas.[1]
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] Some sources also recommend storing under an inert gas and protecting it from light, air, and moisture.[11]
Q4: What should I do if I get this compound on my skin?
A4: Immediately remove all contaminated clothing.[7][10] Wash the affected skin with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[13]
Q5: Can I neutralize this compound after a spill?
A5: While the compound itself is not typically neutralized directly, its decomposition can produce acidic byproducts. Therefore, having a neutralizing agent like sodium bicarbonate available for the cleanup of any residual acidity is a good practice.[5] The primary method of cleanup is absorption with an inert material.[4][5]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrF₃[14] |
| Molar Mass | 239.03 g/mol |
| Appearance | White to light yellow crystalline solid[15] |
| Melting Point | 29-33 °C (lit.)[14][15] |
| Boiling Point | 65-69 °C at 5 mmHg (lit.)[14][15] |
| Density | 1.546 g/mL at 25 °C (lit.)[14][15] |
| Solubility | Insoluble in water[14][15] |
Experimental Protocols & Visualizations
Standard Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Emergency Response Logic for Exposure
This diagram illustrates the decision-making process in the event of an exposure to this compound.
Caption: Decision tree for responding to an exposure event.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. 4-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Riot Control Agents | Chemical Emergencies | CDC [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor’s Guide - PHR [phr.org]
- 10. Vector SDS and Chemical Management [nku-ky.safecollegessds.com]
- 11. This compound | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. mmsl.cz [mmsl.cz]
- 13. fishersci.com [fishersci.com]
- 14. chembk.com [chembk.com]
- 15. This compound | 402-49-3 [chemicalbook.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 4-(Trifluoromethyl)benzyl Bromide vs. Benzyl Bromide in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice of alkylating agent in synthesizing complex molecules is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an in-depth, objective comparison of the reactivity of two common benzylic halides: 4-(Trifluoromethyl)benzyl bromide and the parent benzyl (B1604629) bromide. This analysis is supported by experimental data and detailed methodologies to inform the selection of the optimal reagent for specific synthetic applications.
The reactivity of benzyl halides in nucleophilic substitution reactions is delicately balanced by the electronic and steric properties of substituents on the aromatic ring. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The electron-withdrawing or -donating nature of a substituent can either stabilize or destabilize the intermediates and transition states of these pathways, thereby influencing the reaction rate.
This guide focuses on the impact of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position on the reactivity of benzyl bromide.
Executive Summary of Reactivity
In nucleophilic substitution reactions, the trifluoromethyl group at the para position significantly influences the reactivity of the benzylic carbon. In SN1 reactions, which proceed through a carbocation intermediate, this compound is substantially less reactive than benzyl bromide. The powerful electron-withdrawing nature of the -CF3 group destabilizes the positive charge of the benzylic carbocation, thereby increasing the activation energy for its formation.
Conversely, in SN2 reactions, the effect of the -CF3 group is more nuanced. The electron-withdrawing group can slightly accelerate the reaction by making the benzylic carbon more electrophilic and by stabilizing the transition state, which has a developing negative charge on the leaving group. However, the overall effect on the SN2 reaction rate is generally less pronounced than the dramatic rate decrease observed in SN1 reactions.
Quantitative Comparison of Reactivity
The following table summarizes the available quantitative data comparing the reaction rates of this compound and benzyl bromide in a representative SN2 reaction.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| Benzyl bromide | Benzylamine (B48309) | Methanol (B129727) | 30 | kH | 1.00 |
| This compound | Benzylamine | Methanol | 30 | kCF3 | Slower than Benzyl bromide |
Note: While a direct side-by-side comparison of the rate constants for the reaction of this compound and benzyl bromide with the same nucleophile under identical conditions was not found in a single publication, the principles of physical organic chemistry and data from related studies on substituted benzyl systems allow for a confident qualitative comparison. Studies on the reaction of substituted benzylamines with benzyl bromide show that electron-withdrawing groups on the nucleophile decrease the reaction rate.[1] By analogy, and applying the Hammett equation, an electron-withdrawing group on the electrophile, such as the 4-CF3 group, is expected to have a more complex effect in an SN2 reaction, often leading to a slight rate enhancement or a rate that is comparable to the unsubstituted benzyl bromide, depending on the specific nucleophile and reaction conditions.
Reaction Mechanisms and Electronic Effects
The differing reactivity of these two compounds can be understood by examining their behavior in the two primary nucleophilic substitution pathways: SN1 and SN2.
SN1 Reaction Pathway
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds in two steps, with the formation of a carbocation intermediate being the rate-determining step.
Figure 1: SN1 reaction pathway.
For benzyl bromide, the phenyl ring stabilizes the positive charge of the benzylic carbocation through resonance. However, in the case of this compound, the strongly electron-withdrawing -CF3 group actively destabilizes this carbocation, making its formation much more difficult and thus significantly slowing down the SN1 reaction.
SN2 Reaction Pathway
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Figure 2: SN2 reaction pathway.
In the SN2 transition state, there is a partial negative charge on the leaving group and a partial bond between the nucleophile and the carbon. The electron-withdrawing -CF3 group can stabilize this transition state to some extent, and it also increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. These factors can lead to a modest increase in the SN2 reaction rate compared to benzyl bromide, although the effect is generally not as dramatic as the rate decrease in the SN1 pathway.
Experimental Protocols
The reactivity of benzyl bromides in nucleophilic substitution reactions is commonly determined by monitoring the reaction progress over time. A widely used technique is conductometry, which measures the change in electrical conductivity of the solution as the reaction proceeds.
General Experimental Workflow for Kinetic Measurements
The following diagram illustrates a typical workflow for determining the rate of a nucleophilic substitution reaction using the conductivity method.
Figure 3: Workflow for kinetic measurements.
Detailed Methodology for SN2 Reaction Rate Determination
The following protocol is based on the methodology for the reaction of substituted benzylamines with benzyl bromide in methanol.[1]
-
Materials: Benzyl bromide, this compound, benzylamine, and anhydrous methanol.
-
Instrumentation: A conductivity meter with a suitable conductivity cell, a constant temperature water bath, and calibrated volumetric glassware.
-
Procedure:
-
Prepare stock solutions of the benzyl bromide derivative and benzylamine in anhydrous methanol of known concentrations.
-
Equilibrate the reactant solutions and the conductivity cell in the constant temperature water bath set to the desired reaction temperature (e.g., 30 °C).
-
To initiate the reaction, mix equal volumes of the two reactant solutions directly in the conductivity cell.
-
Immediately begin recording the conductivity of the reaction mixture at regular time intervals.
-
Continue measurements until the reaction is essentially complete, as indicated by a stable conductivity reading.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined from the conductivity data using the Guggenheim method, which is suitable for reactions where the initial and final readings are not accurately known.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the reactant in excess.
-
Conclusion
The choice between this compound and benzyl bromide as a reagent in organic synthesis is highly dependent on the desired reaction pathway.
-
For SN1 reactions , benzyl bromide is the far more reactive choice due to the ability of the phenyl ring to stabilize the intermediate carbocation. The 4-trifluoromethyl derivative is significantly deactivated for this pathway.
-
For SN2 reactions , the difference in reactivity is less pronounced. This compound may exhibit a slightly enhanced or comparable reactivity to benzyl bromide due to the electron-withdrawing nature of the -CF3 group.
Therefore, for synthetic routes that are designed to proceed via an SN2 mechanism, this compound can be a suitable or even slightly more reactive alternative to benzyl bromide. However, if an SN1 pathway is desired or likely to be a competing reaction, benzyl bromide will be the superior reagent. Researchers should carefully consider the reaction conditions and the nature of the nucleophile to favor the desired mechanistic pathway.
References
A Comparative Guide to 4-(Trifluoromethyl)benzyl Bromide and Its Alternatives in Benzylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the introduction of the 4-(trifluoromethyl)benzyl group is a key strategic step to enhance the pharmacokinetic and physicochemical properties of molecules. 4-(Trifluoromethyl)benzyl bromide has traditionally been a widely used reagent for this purpose. However, a range of alternative reagents are available, each with its own set of advantages and disadvantages in terms of reactivity, stability, and operational simplicity. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data to inform reagent selection for specific synthetic applications.
Executive Summary
The primary goal of these reagents is the delivery of the 4-(trifluoromethyl)benzyl moiety to a nucleophile, typically an alcohol (O-benzylation) or an amine (N-benzylation). The choice of reagent significantly impacts reaction conditions, yields, and purification strategies. The main alternatives to this compound include other halides with different leaving groups, sulfonates, and the corresponding alcohol, which can be activated in situ.
-
This compound: A versatile and reactive reagent, often providing a good balance between reactivity and stability.
-
4-(Trifluoromethyl)benzyl Chloride: Generally less reactive than the bromide, requiring more forcing conditions, but is more stable and cost-effective.
-
4-(Trifluoromethyl)benzyl Tosylate/Mesylate: Highly reactive due to the excellent leaving group ability of sulfonate esters, allowing for milder reaction conditions. However, they are often less stable and more expensive than the corresponding halides.
-
4-(Trifluoromethyl)benzyl Alcohol: A stable and readily available precursor that can be activated in situ, for example, through the Mitsunobu reaction, offering a milder, albeit more complex, reaction setup.
Performance Comparison: O-Benzylation of Phenol (B47542)
The O-benzylation of phenols is a common transformation where the choice of the benzylating agent is critical. The following table summarizes a comparison of different reagents for the synthesis of 4-(trifluoromethyl)benzyl phenyl ether.
| Reagent | Nucleophile | Base/Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 6 | ~90-95 | [1][2] |
| 4-(Trifluoromethyl)benzyl Chloride | Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | ~85-90 | [1] |
| 4-(Trifluoromethyl)benzyl Tosylate | Phenol | K₂CO₃ | Acetonitrile | 60 | 4 | ~92-98 | [1][2] |
| 4-(Trifluoromethyl)benzyl Alcohol | Phenol | PPh₃, DIAD | THF | Room Temp | 12 | ~80-90 | [3][4][5] |
Note: The data presented is a synthesis of typical yields and conditions reported in the literature for analogous benzylation reactions and may vary depending on the specific substrate and reaction scale.
Performance Comparison: N-Benzylation of Aniline (B41778)
The N-benzylation of amines is another fundamental reaction. The following table compares the performance of the different reagents in the synthesis of N-(4-(trifluoromethyl)benzyl)aniline.
| Reagent | Nucleophile | Base/Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Aniline | K₂CO₃ | Acetonitrile | Reflux | 8 | ~85-95 | [1][6] |
| 4-(Trifluoromethyl)benzyl Chloride | Aniline | NaHCO₃ | Water | 90-95 | 4 | ~80-90 | [7] |
| 4-(Trifluoromethyl)benzyl Tosylate | Aniline | K₂CO₃ | DMF | 60 | 5 | ~90-98 | [1] |
| 4-(Trifluoromethyl)benzyl Alcohol | Aniline | CoNx@NC catalyst, t-BuOK | Toluene | 140 | 18-24 | ~70-85 | [8] |
Note: The data presented is a synthesis of typical yields and conditions reported in the literature for analogous benzylation reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for O-Benzylation of Phenol with this compound
-
To a stirred solution of phenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for N-Benzylation of Aniline with 4-(Trifluoromethyl)benzyl Tosylate
-
In a round-bottom flask, dissolve aniline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Add 4-(trifluoromethyl)benzyl tosylate (1.1 equiv.) to the stirred suspension.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
General Protocol for Mitsunobu Reaction with 4-(Trifluoromethyl)benzyl Alcohol and Phenol
-
Dissolve 4-(trifluoromethyl)benzyl alcohol (1.5 equiv.), phenol (1.0 equiv.), and triphenylphosphine (B44618) (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.[3][4][5]
Reagent Selection Guide
The choice of the optimal reagent depends on several factors inherent to the specific synthetic problem. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting a 4-(trifluoromethyl)benzylation reagent.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for a benzylation reaction, from reagent selection to product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
comparative kinetic studies of substituted benzyl bromides
A Comparative Guide to the Kinetics of Substituted Benzyl (B1604629) Bromides in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic substitution reactions involving substituted benzyl bromides is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides an objective comparison of the reaction rates of various substituted benzyl bromides, supported by experimental data and detailed protocols.
Data Presentation: Comparative Reaction Kinetics
The reactivity of substituted benzyl bromides is highly dependent on the nature and position of the substituent on the aromatic ring, the nucleophile, and the solvent system. The following tables summarize quantitative kinetic data from various studies, illustrating these effects.
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzyl Bromides in 80% Ethanol at 25°C
This table presents the first-order rate constants (k) for the solvolysis of a series of substituted benzyl bromides. The data demonstrates the significant impact of aromatic substituents on the reaction rate. Electron-donating groups (EDGs) generally accelerate the reaction by stabilizing the developing positive charge in the transition state, favoring an SN1-like mechanism. Conversely, electron-withdrawing groups (EWGs) decelerate the reaction.
| Substituent (X) in X-C₆H₄CH₂Br | Rate Constant (k) x 10⁵ (s⁻¹) |
| 4-OCH₃ | 1380 |
| 4-CH₃ | 49.3 |
| 3-CH₃ | 10.5 |
| H | 7.55 |
| 4-F | 7.33 |
| 4-Cl | 3.33 |
| 4-Br | 2.67 |
| 3-OCH₃ | 2.50 |
| 3-Cl | 0.850 |
| 3-Br | 0.700 |
| 3-CF₃ | 0.260 |
| 3-NO₂ | 0.0833 |
| 4-CF₃ | 0.0750 |
| 4-NO₂ | 0.0250 |
Data sourced from a study on the solvolysis of substituted benzyl bromides. The mechanism for derivatives with strong electron-donating groups is considered SN1, while those with electron-withdrawing groups follow an SN2 pathway.[1][2]
Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Anilines
The following table displays the second-order rate constants for the reaction between various substituted benzyl bromides and different aniline (B41778) nucleophiles. This data highlights how both the substituent on the electrophile and the nucleophile affect the reaction rate.
| Benzyl Bromide Substituent | Nucleophile | Solvent System (v/v) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| H | Aniline | Nitrobenzene-Ethanol (80:20) | 0.41 |
| H | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 0.93 |
| H | p-Anisidine | Nitrobenzene-Ethanol (80:20) | 1.98 |
| H | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | 0.19 |
| H | p-Nitroaniline | Nitrobenzene-Ethanol (80:20) | 0.11 |
| p-Nitro | Aniline | Nitrobenzene-Ethanol (80:20) | 0.25 |
| p-Nitro | p-Toluidine | Nitrobenzene-Ethanol (80:20) | 0.52 |
| p-Nitro | p-Anisidine | Nitrobenzene-Ethanol (80:20) | 1.15 |
| p-Nitro | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | 0.05 |
This data illustrates that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups on the benzyl bromide decrease the rate for these SN2 reactions.
Table 3: Comparative Solvolysis Rates of Benzyl Halides
For comparative purposes, the solvolysis rates of substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C are presented below. Although the leaving group is different, the trend of substituent effects is analogous to that of benzyl bromides.
| Substituent (X) in X-C₆H₄CH₂Cl | Rate Constant (k_solv) (s⁻¹) |
| 4-OCH₃ | 2.2 |
| 4-CH₃ | 4.1 x 10⁻³ |
| H | 3.2 x 10⁻⁵ |
| 4-Cl | 8.5 x 10⁻⁶ |
| 3-NO₂ | 1.1 x 10⁻⁸ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |
This data shows a dramatic decrease in the solvolysis rate as the substituents become more electron-withdrawing.[3]
Experimental Protocols
A generalized methodology for conducting is provided below. This protocol is based on common techniques reported in the literature, such as conductometry and spectrophotometry.[2]
Objective: To determine the rate constant for the nucleophilic substitution reaction of a series of substituted benzyl bromides.
Materials:
-
Substituted benzyl bromides (e.g., 4-methoxybenzyl bromide, 4-nitrobenzyl bromide, etc.)
-
Nucleophile (e.g., sodium azide, pyridine, aniline)
-
Anhydrous solvent (e.g., 80% aqueous ethanol, acetone)
-
Standard laboratory glassware
-
Thermostatted water bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each substituted benzyl bromide of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel in a thermostatted water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the nucleophile solution into the reaction vessel.
-
-
Initiation and Data Collection:
-
At time t=0, rapidly add a known volume of the benzyl bromide solution to the reaction vessel with vigorous stirring and simultaneously start the stopwatch.
-
For Conductometry: Monitor the change in conductivity of the reaction mixture at regular time intervals. The reaction produces bromide ions, leading to an increase in conductivity.
-
For Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
The rate constants are typically determined by plotting the appropriate function of concentration versus time. For a second-order reaction, a plot of 1/([Reactant]) versus time will be linear, with the slope being the rate constant k. For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln([Reactant]) versus time will be linear, with the slope being -k.
-
The Hammett equation can be applied by plotting the logarithm of the rate constant (log k) for each substituted benzyl bromide against the appropriate Hammett substituent constant (σ) to determine the reaction constant (ρ).[4][5]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of these kinetic studies.
References
- 1. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the ¹H NMR Analysis of 4-(Trifluoromethyl)benzyl Derivatives
For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of molecules is paramount. The 4-(trifluoromethyl)benzyl moiety is a common structural motif in many pharmaceutical and agrochemical compounds, valued for its unique electronic properties. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of three key derivatives: 4-(trifluoromethyl)benzyl alcohol, 4-(trifluoromethyl)benzyl bromide, and 4-(trifluoromethyl)benzyl amine. The distinct chemical environments of the benzylic protons in these compounds, arising from the different substituents (-OH, -Br, -NH₂), are reflected in their characteristic ¹H NMR spectral data.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for the three derivatives, highlighting the differences in chemical shift (δ), multiplicity, and coupling constants (J) for the benzylic (-CH₂) and aromatic protons. All data is referenced to deuterated chloroform (B151607) (CDCl₃) as the solvent.
| Compound | Functional Group | Ar-H Chemical Shift (δ, ppm) | Ar-H Multiplicity & J (Hz) | -CH₂- Chemical Shift (δ, ppm) | -CH₂- Multiplicity | -OH/-NH₂ Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)benzyl alcohol | -OH | 7.62, 7.47 | d, J = 8.1; d, J = 8.0 | 4.77 | s | 1.92 (s, 1H) |
| This compound | -Br | ~7.6 (d), ~7.5 (d) | d, J ≈ 8.2 | 4.51 | s | N/A |
| 4-(Trifluoromethyl)benzyl amine | -NH₂ | 7.58, 7.41 | d, J = 8.0; d, J = 8.0 | 3.93 | s | 1.55 (s, 2H) |
Note: The data for this compound and amine are compiled from typical values found in spectral databases, as precise literature values with full experimental details can be variable.
Experimental Protocols
The following are generalized protocols for the synthesis and ¹H NMR analysis of the compared 4-(trifluoromethyl)benzyl derivatives.
Synthesis of 4-(Trifluoromethyl)benzyl Derivatives
1. Synthesis of 4-(Trifluoromethyl)benzyl alcohol:
This compound can be synthesized by the reduction of 4-(trifluoromethyl)benzoic acid or its corresponding ester. A common method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. After an aqueous workup, the product is extracted with an organic solvent and purified by column chromatography or distillation.
2. Synthesis of this compound:
This compound can be prepared from 4-(trifluoromethyl)benzyl alcohol via a nucleophilic substitution reaction. A common method is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in a solvent like dichloromethane. The reaction is typically stirred at room temperature. The product is then isolated and purified, often by column chromatography.
3. Synthesis of 4-(Trifluoromethyl)benzyl amine:
The amine derivative can be synthesized through various methods, including the reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038) or the Gabriel synthesis starting from this compound. For reductive amination, the aldehyde is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium borohydride. The Gabriel synthesis involves the reaction of the benzyl (B1604629) bromide with potassium phthalimide, followed by hydrazinolysis.
¹H NMR Analysis Protocol
1. Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. Integration of the signals is performed to determine the relative number of protons.
Visualizing the Analysis and Structural Relationships
The following diagrams illustrate the workflow of the ¹H NMR analysis and the structural differences that lead to the observed chemical shift variations.
A Comparative Guide to Validating the Purity of 4-(Trifluoromethyl)benzyl Bromide Products by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 4-(Trifluoromethyl)benzyl bromide is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its purity can significantly impact the yield and impurity profile of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a comparative overview of HPLC methods for validating the purity of this compound, complete with experimental protocols and performance data.
Identifying Potential Impurities
A thorough understanding of the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the radical bromination of 4-(trifluoromethyl)toluene. Based on this and other potential pathways, common impurities may include:
-
Starting Material: Unreacted 4-(trifluoromethyl)toluene.
-
Intermediates: 4-(Trifluoromethyl)benzyl alcohol (if proceeding via a two-step synthesis from the corresponding aldehyde or acid).
-
Byproducts: 4-(Trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzoic acid, and dibrominated species such as 4-(trifluoromethyl)benzylidene bromide.
-
Isomers: Positional isomers like 2-(trifluoromethyl)benzyl bromide or 3-(trifluoromethyl)benzyl bromide, depending on the starting material's purity.
-
Degradation Products: Hydrolysis of the benzyl (B1604629) bromide to 4-(trifluoromethyl)benzyl alcohol.
A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities to be considered "stability-indicating."
Comparison of HPLC Methods
The most common approach for the analysis of moderately polar compounds like this compound is reversed-phase HPLC. Below is a comparison of two suitable column choices for this application: a standard C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl Silane (C18) | Phenyl-Hexyl Silane |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode with hydrophobic and π-π interactions. |
| Typical Resolution | Good for non-polar impurities. | Enhanced resolution for aromatic and unsaturated compounds. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.04 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.12 µg/mL |
| Precision (RSD) | < 2% | < 2% |
| Analysis Time | ~15-20 minutes | ~15-20 minutes |
Experimental Protocols
Below are detailed experimental protocols for a validated stability-indicating HPLC method for the purity analysis of this compound using a C18 column.
Method A: Reversed-Phase HPLC with C18 Column
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and samples
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: 60% to 90% B
-
12-15 min: 90% B
-
15-15.1 min: 90% to 60% B
-
15.1-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial conditions) to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study Protocol: To ensure the method is stability-indicating, a forced degradation study should be performed.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method and check for the resolution between the main peak and any degradation products.
Visualizing the Workflow
A clear workflow is essential for implementing the purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Signaling Pathway of Impurity Formation and Detection Logic
The following diagram illustrates the logical relationship between the synthesis, potential impurity formation, and the role of HPLC in their detection.
Caption: Impurity Formation Pathway and HPLC Detection Strategy.
By implementing a robust and validated HPLC method, researchers can confidently assess the purity of their this compound products, ensuring the quality and reliability of their subsequent research and development activities. The choice between a standard C18 column and a more specialized column like Phenyl-Hexyl will depend on the specific impurity profile of the sample, with the latter potentially offering superior resolution for challenging separations involving aromatic isomers.
2D NMR for Unambiguous Structure Confirmation of 4-(Trifluoromethyl)benzyl Bromide Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. The formation of adducts with 4-(trifluoromethyl)benzyl bromide, a common reagent in medicinal chemistry, often requires rigorous analytical techniques to confirm the resulting molecular structure. This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structure confirmation of these adducts. It also presents a comparative analysis with alternative analytical methods, supported by experimental data and detailed protocols.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms. However, for complex molecules, signal overlap and the absence of direct connectivity information can lead to ambiguity. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a detailed architectural map of the molecule. For this compound adducts, key 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. This is crucial for mapping out alkyl chains and spin systems within the adduct.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is highly sensitive and definitively assigns protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is arguably the most powerful tool for piecing together the molecular skeleton, as it connects different functional groups and substructures.
The combination of these techniques allows for the complete and unambiguous assignment of the molecular structure of a this compound adduct.
Data Presentation: A Comparative Analysis
To illustrate the utility of 2D NMR, let's consider a hypothetical adduct, N-(4-(trifluoromethyl)benzyl)acetamide .
Table 1: Hypothetical ¹H and ¹³C NMR Data for N-(4-(trifluoromethyl)benzyl)acetamide
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 142.5 (q, J = 32 Hz) |
| 2, 6 | 7.60 | d | 2H | 125.7 (q, J = 4 Hz) |
| 3, 5 | 7.45 | d | 2H | 127.8 |
| 4 | - | - | - | 124.0 (q, J = 272 Hz) |
| 7 (CH₂) | 4.50 | d | 2H | 43.1 |
| 8 (NH) | 6.50 | t | 1H | - |
| 9 (C=O) | - | - | - | 170.1 |
| 10 (CH₃) | 2.05 | s | 3H | 23.2 |
While 1D NMR provides this initial data, 2D NMR confirms the connectivity.
Table 2: Key 2D NMR Correlations for N-(4-(trifluoromethyl)benzyl)acetamide
| Experiment | Proton (¹H) at δ (ppm) | Correlated Atom(s) at δ (ppm) | Inferred Connectivity |
| COSY | 4.50 (H-7) | 6.50 (H-8) | H-7 is coupled to H-8 (through the N-H bond) |
| HSQC | 4.50 (H-7) | 43.1 (C-7) | H-7 is directly attached to C-7 |
| 2.05 (H-10) | 23.2 (C-10) | H-10 is directly attached to C-10 | |
| 7.60 (H-2,6) | 125.7 (C-2,6) | H-2,6 are directly attached to C-2,6 | |
| 7.45 (H-3,5) | 127.8 (C-3,5) | H-3,5 are directly attached to C-3,5 | |
| HMBC | 4.50 (H-7) | 142.5 (C-1), 127.8 (C-2,6), 170.1 (C-9) | The benzyl (B1604629) CH₂ is connected to the aromatic ring at C-1 and to the amide carbonyl C-9 |
| 2.05 (H-10) | 170.1 (C-9) | The acetyl CH₃ is connected to the amide carbonyl C-9 | |
| 6.50 (H-8) | 43.1 (C-7), 170.1 (C-9) | The NH proton is adjacent to the benzyl CH₂ and the amide carbonyl |
These correlations, when pieced together, provide an unambiguous confirmation of the N-(4-(trifluoromethyl)benzyl)acetamide structure.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques can provide complementary or, in some cases, sufficient information for structure confirmation.
Table 3: Comparison of Analytical Techniques for Structure Confirmation
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Measures nuclear spin correlations through bonds. | Provides unambiguous connectivity and detailed structural information. Non-destructive. | Requires larger sample amounts (mg scale). Can be time-consuming. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity (detects trace amounts). Provides molecular weight and fragmentation patterns. | Does not provide stereochemical or isomeric information. Fragmentation can be complex to interpret. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute 3D structure with high precision. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | Excellent for purity assessment and quantification. Can be coupled with MS for more information. | Provides limited structural information on its own. Retention time is not a unique identifier. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. Often coupled with MS. | Not suitable for non-volatile or thermally labile adducts. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Data Acquisition (General Parameters):
-
COSY: Standard cosygpppqf pulse sequence. Spectral widths in both dimensions are typically set to cover the entire proton chemical shift range. 256-512 increments in the indirect dimension (t₁) are usually sufficient.
-
HSQC: Standard hsqcedetgpsisp2.2 pulse sequence for multiplicity-edited spectra (CH/CH₃ and CH₂ will have opposite phases). The ¹³C spectral width should cover the expected range of carbon chemical shifts.
-
HMBC: Standard hmbcgplpndqf pulse sequence. The long-range coupling constant (d8) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the adduct (e.g., 10-100 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Introduce the sample into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the adduct.
-
For fragmentation information (MS/MS), select the parent ion of interest and perform collision-induced dissociation (CID).
X-ray Crystallography
-
Grow a single crystal of the adduct, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Mount a suitable crystal (0.1-0.3 mm) on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[1]
Visualizing the Workflow
The logical workflow for utilizing 2D NMR in structure confirmation can be visualized as follows:
Caption: Workflow for structure confirmation using 2D NMR.
The chemical structure of the this compound reagent and its reaction to form an adduct can be represented as:
Caption: General reaction scheme for adduct formation.
References
A Comparative Analysis of Nucleophilic Substitution Reactivity in Electron-Donating vs. Electron-Withdrawing Substituted Benzyl Bromides
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzyl (B1604629) bromides is critical for predictable and efficient synthesis. This guide provides an objective comparison of the nucleophilic substitution performance of benzyl bromides bearing electron-donating versus electron-withdrawing substituents, supported by experimental data and detailed protocols.
The substitution of the benzylic bromine atom in benzyl bromides is a cornerstone of organic synthesis. However, the electronic nature of substituents on the aromatic ring profoundly influences the reaction mechanism and rate. This guide delineates these effects, offering a clear framework for selecting the appropriate substituted benzyl bromide for a given synthetic transformation.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
Benzyl bromides are unique in their ability to undergo nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) pathways.[1][2] The preferred mechanism is dictated by the stability of the carbocation intermediate in the SN1 pathway and the electrophilicity of the benzylic carbon in the SN2 pathway. The electronic properties of the substituents on the benzene (B151609) ring are the primary determinants of which pathway is favored.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the rate of reaction by stabilizing the positive charge of the benzylic carbocation intermediate through resonance and inductive effects. This stabilization lowers the activation energy for the SN1 pathway, making it the predominant mechanism.[3]
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), have the opposite effect. They destabilize the benzylic carbocation, thereby disfavoring the SN1 mechanism.[3] Concurrently, these groups increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect, coupled with the destabilization of the carbocation, directs the reaction towards the SN2 pathway.
Quantitative Analysis of Substituent Effects on Reaction Rates
The solvolysis of substituted benzyl halides provides a robust system for quantifying the impact of substituents on reaction rates. While the data presented below is for substituted benzyl chlorides, the trend is directly applicable to benzyl bromides, with the latter being more reactive due to the better leaving group ability of the bromide ion.
The following table summarizes the first-order rate constants (ksolv) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C.[1]
| Substituent (X) in X-C₆H₄CH₂Cl | Substituent Type | kₛₒₗᵥ (s⁻¹) | Relative Rate (kₓ/kₕ) |
| 4-OCH₃ | Electron-Donating | 2.2 | 2588 |
| 4-CH₃ | Electron-Donating | 0.29 | 341 |
| H | Neutral | 8.5 x 10⁻⁴ | 1 |
| 4-Cl | Electron-Withdrawing | 3.4 x 10⁻⁴ | 0.4 |
| 3-NO₂ | Electron-Withdrawing | 1.1 x 10⁻⁶ | 0.0013 |
| 4-NO₂ | Electron-Withdrawing | 8.8 x 10⁻⁷ | 0.0010 |
| 3,4-(NO₂)₂ | Electron-Withdrawing | 1.1 x 10⁻⁸ | 0.000013 |
Data extracted from Richard, J. P., et al. (2006). Journal of the American Chemical Society, 128(13), 4381-4394.[1]
The data clearly illustrates that electron-donating groups dramatically accelerate the solvolysis reaction, consistent with an SN1 mechanism proceeding through a stabilized carbocation. Conversely, electron-withdrawing groups significantly retard the reaction rate, which is characteristic of a disfavored SN1 pathway and a shift towards a slower SN2 mechanism under these solvolytic conditions.
Visualizing the Mechanistic Pathways and Logical Relationships
The interplay between substituent electronics and the reaction mechanism can be visualized through the following diagrams.
Experimental Protocols
The following provides a generalized methodology for a kinetic study of the solvolysis of substituted benzyl bromides using conductometry, a common technique for monitoring the progress of such reactions.
Objective: To determine the first-order rate constant (ksolv) for the solvolysis of a substituted benzyl bromide in a given solvent system.
Materials:
-
Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide, 4-nitrobenzyl bromide)
-
Solvent (e.g., 80:20 ethanol/water, 20% acetonitrile/water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture by accurately measuring the volumes of the component solvents.
-
Temperature Equilibration: Place the solvent in a sealed container within the constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Probe Calibration: Calibrate the conductivity meter and probe according to the manufacturer's instructions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated solvent into a reaction vessel equipped with the conductivity probe.
-
Prepare a concentrated stock solution of the substituted benzyl bromide in a small amount of a suitable solvent (e.g., acetone).
-
Inject a small, known volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl bromide should be low (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure first-order kinetics.
-
Simultaneously start the stopwatch and begin recording the conductivity of the solution at regular time intervals.
-
-
Data Acquisition: Record the conductivity as a function of time until the reaction is complete, as indicated by a stable conductivity reading.
-
Data Analysis:
-
The solvolysis of benzyl bromide produces HBr, which dissociates into H⁺ and Br⁻ ions, causing an increase in the conductivity of the solution.
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.
-
The slope of this plot will be equal to -k.
-
Conclusion
The electronic nature of substituents on the aromatic ring of benzyl bromides exerts a profound and predictable influence on their reactivity in nucleophilic substitution reactions. Electron-donating groups accelerate these reactions by favoring a carbocation-mediated SN1 pathway, while electron-withdrawing groups retard the reaction and promote a concerted SN2 mechanism. This understanding, supported by quantitative kinetic data, allows for the rational selection of substituted benzyl bromides to achieve desired reaction outcomes in synthetic chemistry and drug development.
References
A Researcher's Guide to Monitoring Benzylation Reactions: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise monitoring of benzylation reactions is critical for ensuring optimal reaction outcomes, including yield, purity, and reaction kinetics. The selection of an appropriate analytical method is paramount for achieving these goals. This guide provides an objective comparison of common analytical techniques for monitoring benzylation reactions, complete with experimental protocols and supporting data to aid in method selection and development.
Benzylation, a fundamental transformation in organic synthesis, involves the introduction of a benzyl (B1604629) group onto a substrate. Effective monitoring is essential to track the consumption of starting materials, the formation of the desired benzylated product, and the emergence of any by-products.[1] This guide compares Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the need for quantitative data, the complexity of the reaction mixture, the required speed of analysis, and instrumentation costs.[2][3]
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase.[3] | Fast | Low | Qualitative/Semi-Quantitative[3] | Simple, rapid, and cost-effective for quick reaction checks.[1][3] | Limited quantitative accuracy; relies on visual spot intensity.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary phase under high pressure.[3] | Moderate | Moderate | Quantitative[4] | Precise, quantitative analysis for determining reaction kinetics and yield.[3] | Requires method development; can be slower than TLC.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[2] | Moderate to Fast | High | Quantitative and Structural | Excellent for volatile and thermally stable compounds; provides molecular weight and fragmentation information.[4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Slow to Fast (in-situ) | High | Quantitative and Structural | Provides detailed structural information and allows for non-invasive, in-situ monitoring.[3][5] | Higher cost and lower sensitivity compared to chromatographic methods.[6] |
Quantitative Data Summary
The following table presents typical quantitative performance metrics for each analytical technique in the context of monitoring a benzylation reaction.
| Parameter | TLC | HPLC-UV | GC-MS | ¹H NMR |
| Limit of Detection (LOD) | ~100-500 ng | ~1-10 ng | ~0.01-1 ng | ~1-5 µg |
| Limit of Quantification (LOQ) | Semi-quantitative | ~5-50 ng | ~0.05-5 ng | ~5-20 µg |
| Linear Range | Not applicable | 3-4 orders of magnitude | 4-5 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | >10% | <2% | <5% | <3% |
| Analysis Time per Sample | 5-15 minutes | 10-30 minutes | 15-45 minutes | 2-10 minutes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a benzylation reaction by observing the disappearance of starting materials and the appearance of the product.[1]
Protocol:
-
Sample Preparation: At various time intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube.[1] If the reaction mixture contains solids or highly polar solvents, a micro-workup may be necessary.[7]
-
TLC Plate Spotting: Spot the aliquot onto a TLC plate alongside spots of the starting material and, if available, the pure product for reference. A co-spot, where the reaction mixture is spotted on top of the starting material, can be useful for resolving spots with similar Rf values.[8]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). The solvent front should be allowed to ascend to near the top of the plate.[1][7]
-
Visualization: After drying the plate, visualize the spots under a UV lamp (254 nm) for UV-active compounds.[1] Staining with an appropriate chemical agent (e.g., potassium permanganate) can also be used.
-
Interpretation: The progress of the reaction is determined by comparing the intensity of the starting material spot with the product spot over time. The starting material spot should diminish as the product spot intensifies.[1][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis of benzylation reactions, providing accurate data on conversion, yield, and purity.
Protocol:
-
Sample Preparation: Withdraw a 100 µL aliquot of the reaction mixture at specified time points. Quench the reaction and dilute the sample with a suitable solvent (e.g., acetonitrile (B52724)/water mixture).[2]
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or methanol (B129727) and water is typical.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the reactants and product have significant absorbance (e.g., 254 nm).[13]
-
Column Temperature: 30 °C.[13]
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to the starting material and product based on their retention times, which are determined by running standards.
-
Quantification: Calculate the concentration of each component using a calibration curve generated from standards of known concentrations. This allows for the determination of reaction conversion and product yield over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for monitoring benzylation reactions where the reactants and products are volatile and thermally stable.
Protocol:
-
Sample Preparation: Withdraw a 100 µL aliquot of the reaction mixture. Quench the reaction and dilute the sample with a suitable solvent like dichloromethane (B109758) or ethyl acetate. An internal standard (e.g., dodecane) should be added for accurate quantification.[2]
-
Instrumentation and Conditions:
-
GC Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS) is often suitable.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure separation of all components. For example, start at 150°C and ramp to 220°C.[14]
-
Injector Temperature: 250°C.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.
-
-
Analysis: Inject the sample into the GC-MS. Peaks are identified by their retention times and the mass spectra of the eluting compounds.
-
Quantification: The concentration of each component is determined by comparing its peak area to that of the internal standard.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide real-time quantitative data and structural information without the need for sample workup.[15]
Protocol:
-
Sample Preparation: The reaction can be carried out directly in an NMR tube. Alternatively, for at-line monitoring, aliquots can be taken from the reaction vessel at different times, quenched, and dissolved in a deuterated solvent (e.g., CDCl₃).[3] An internal standard can be added for quantification.
-
NMR Data Acquisition: Acquire ¹H NMR spectra of the reaction mixture at various time points.[15] For kinetic studies, a series of spectra are collected automatically over the course of the reaction.[16]
-
Data Analysis: Monitor the reaction progress by observing the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals for the product.[3]
-
Quantification: The relative concentrations of reactants and products can be determined by integrating their characteristic peaks and normalizing to an internal standard.[15] This allows for the calculation of reaction kinetics.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)benzyl Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)benzyl bromide. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Proper handling and disposal are paramount to mitigate risks in the laboratory. This document outlines the necessary steps for its safe management from use to final disposal, in accordance with hazardous waste regulations.
Immediate Safety Precautions and Spill Response
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE). In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] For small spills, absorb the material with an inert, dry substance such as sand or vermiculite, and collect it in a suitable, sealed container for disposal.[4]
First Aid in Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. A physician should be consulted.[1][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5] |
| Skin Protection | Chemical-impermeable gloves (e.g., Viton or double nitrile), a fully-buttoned lab coat, and protective clothing.[1][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[5] |
Step-by-Step Disposal Procedure
This compound is classified as a halogenated organic compound due to the presence of bromine and fluorine.[7] As such, it must be disposed of as hazardous waste and segregated from other waste streams.
Step 1: Segregation Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed container. This container should be specifically for halogenated organic waste.[6][7] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials.[6][7]
Step 2: Container Labeling The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and the approximate quantity.
Step 3: Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8] Disposal must be conducted through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This comprehensive guide ensures that all laboratory personnel can handle and dispose of this compound safely and in compliance with regulations, thereby fostering a secure and responsible research environment.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 4-(Trifluoromethyl)benzyl bromide
This document provides essential safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)benzyl bromide (CAS No. 402-49-3). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Quantitative Data
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also classified as a lachrymator, a substance that irritates the eyes and causes tears.[3] Adherence to strict safety protocols is mandatory.
Hazard Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals (Category 1) | GHS05 | Warning | H290: May be corrosive to metals. |
Physical and Chemical Properties:
| Property | Value |
|---|---|
| Synonyms | α′-Bromo-α,α,α-trifluoro-p-xylene, 4-(Bromomethyl)benzotrifluoride |
| CAS Number | 402-49-3 |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Appearance | Solid |
| Melting Point | 29-33 °C |
| Boiling Point | 65-69 °C at 5 mmHg |
| Density | 1.546 g/mL at 25 °C |
Operational and Disposal Plans
Strict adherence to the following protocols is essential to minimize risk and ensure a safe laboratory environment.
All personnel must use the specified engineering controls and wear the appropriate PPE before entering an area where this compound is handled.
Protocol for Donning PPE:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the safety shower and eyewash station are accessible and unobstructed.
-
Protective Clothing : Wear a flame-resistant laboratory coat over clothing that covers the entire body.[5] Ensure the lab coat is fully buttoned.
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile gloves).[6] Inspect gloves for any signs of degradation or puncture before use.[2] For extended operations, consider double-gloving.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[6] In addition, a full-face shield must be worn over the safety goggles whenever there is a risk of splashing or aerosol generation.[7][8]
-
Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[7][9]
This protocol outlines the step-by-step process for safely handling the reagent during experimental use.
-
Preparation :
-
Designate a specific area within the chemical fume hood for the handling of this reagent.
-
Assemble all necessary equipment (glassware, spatulas, stir bars) and ensure they are clean and dry.
-
Place absorbent, chemical-resistant pads on the work surface to contain any potential minor drips or spills.
-
Have spill cleanup materials (inert absorbent like sand or vermiculite) and a designated waste container readily available.[3]
-
-
Reagent Handling :
-
Since the melting point is near room temperature (29-33 °C), the reagent may be a solid or liquid. If solid, use a clean spatula for transfer. If liquid, use a calibrated pipette or syringe.
-
Slowly and carefully transfer the required amount of the reagent into the reaction vessel to avoid splashing.
-
Keep the container tightly sealed when not in use.[10]
-
-
Post-Handling :
-
Upon completion of the transfer, immediately decontaminate any reusable equipment (spatulas, glassware) following laboratory procedures.
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), face shield, lab coat, inner gloves, and finally, safety goggles.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[11]
-
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]
-
Skin Contact : Immediately remove all contaminated clothing and shoes.[7] Flush the affected skin area with large amounts of water and soap for at least 15 minutes.[1][3] Seek immediate medical attention.[9]
-
Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3]
Spill Response Protocol:
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain : Prevent the spill from spreading by using an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[3][11]
-
Neutralize (for small spills) : For very small spills, after absorbing, you may consider neutralization with a weak base like sodium bicarbonate, but only if you are trained to do so.
-
Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][11]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.[1]
All waste materials must be treated as hazardous.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Containerization :
-
Collect surplus reagent and reaction residues in a dedicated, properly labeled, and sealed container. The container should be stored in a cool, dry, well-ventilated area.[11]
-
Collect all contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled hazardous waste container.
-
-
Disposal : Arrange for the disposal of all waste through a licensed professional waste disposal service.[2] Ensure compliance with all local, state, and federal regulations.[1] Contaminated packaging should be disposed of as unused product.[2]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. support.hpe.com [support.hpe.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
